molecular formula C12H15Cl2NO2 B1425664 Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate CAS No. 1218548-99-2

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Cat. No.: B1425664
CAS No.: 1218548-99-2
M. Wt: 276.16 g/mol
InChI Key: PCHGWXYAVYDYMO-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (CAS 1218548-99-2) is a high-purity chemical compound supplied for research and further manufacturing applications. This synthetic intermediate has a molecular formula of C12H15Cl2NO2 and a molecular weight of 276.16 g/mol . It is provided with a purity of ≥95% and should be stored sealed in a dry environment, ideally at 2-8°C . The compound's structure features a disubstituted dichlorophenyl ring and an ethylamino acetate backbone, making it a potential building block in organic synthesis, including the development of novel peptides and other complex molecules . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, noting its associated hazard statements H315, H318, and H335, which indicate it may cause skin irritation, serious eye damage, and respiratory irritation .

Properties

IUPAC Name

ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-3-15-11(12(16)17-4-2)8-5-9(13)7-10(14)6-8/h5-7,11,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHGWXYAVYDYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthetic Phenylglycine Analogs: A Strategic Guide to SAR & Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylglycine (Phg) and its analogs represent a critical class of non-proteinogenic amino acids. Unlike phenylalanine, where the aromatic ring is separated from the backbone by a methylene spacer, phenylglycine attaches the aryl group directly to the


-carbon. This structural modification drastically alters the conformational landscape, restricting rotation and "clamping" the side chain in specific spatial orientations.

For SAR (Structure-Activity Relationship) scientists, Phg analogs offer a unique platform to probe the electronic and steric requirements of a binding pocket with high precision. This guide outlines the structural rationale for deploying Phg analogs, details the most robust asymmetric synthetic protocols (specifically the Ellman auxiliary approach), and provides a framework for systematic SAR exploration.

Part 1: Structural Significance & SAR Rationale

The "Phenyl Clamp" Effect

In peptide mimetics and small molecule drugs, the difference between Phenylalanine (Phe) and Phenylglycine (Phg) is not merely one carbon; it is a fundamental shift in entropy and topography.

  • Conformational Restriction: The direct attachment of the phenyl ring to the

    
     creates significant steric clash with the backbone carbonyl and amine. This restricts the allowed Ramachandran angles (
    
    
    
    ), often forcing the molecule into a specific turn or kink conformation.
  • 
    -Stacking Precision:  In Phe, the flexible 
    
    
    
    linker allows the ring to "wobble" to find
    
    
    interactions. In Phg, the ring position is rigid. If activity increases with Phg, it indicates a strict spatial requirement for the aromatic moiety.
  • Metabolic Stability: The benzylic position in Phe is prone to oxidative metabolism. In Phg, the benzylic carbon is also the

    
    -carbon, which is heavily substituted (amine, carboxylate, aryl), making it sterically less accessible to metabolic enzymes like CYPs.
    
Key Therapeutic Classes
  • 
    -Lactam Antibiotics:  Ampicillin and Cephalexin utilize the Phg side chain to improve oral bioavailability via the PEPT1 transporter.
    
  • Excitatory Amino Acid Antagonists: Substituted Phg analogs are potent antagonists at mGluR and NMDA receptors due to their ability to mimic the glutamate distal carboxylate via the aryl ring electronics.

  • HCV Protease Inhibitors: Phg caps are frequently used to fill hydrophobic S1/S2 pockets.

Part 2: Synthetic Methodologies

To conduct a valid SAR study, you must control the stereochemistry (


 vs 

). Racemic mixtures in Phg analogs are notoriously difficult to resolve and can lead to misleading biological data.
Table 1: Comparative Synthetic Strategies
MethodologyMechanismEnantioselectivity (ee)Scope (R-Groups)Scalability
Ellman Auxiliary Diastereoselective StreckerExcellent (>98%)High (Diverse Aldehydes)Med (g to kg)
Biocatalysis Dynamic Kinetic ResolutionPerfect (>99%)Low (Substrate Specific)High (Ton)
Petasis Reaction Boronic Acid AdditionGood (80-95%)Med (Boronic Acids)Low
Evans Glycine Electrophilic AzidationExcellent (>98%)Low (Requires Electrophile)Low
The Gold Standard: Ellman's Sulfinamide

For research-scale SAR library generation, the Ellman Sulfinamide method is superior. It allows you to start from commercially available substituted benzaldehydes (cheap, diverse) and consistently yields high enantiomeric excess (ee) without heavy metal waste.

The Workflow Logic
  • Condensation: Aldehyde + Chiral Sulfinamide

    
     Chiral Imine.[1][2]
    
  • Strecker Addition: Cyanide adds to the imine. The bulky tert-butyl group on the sulfinyl directs the attack to the less hindered face (Re-face or Si-face depending on auxiliary).

  • Hydrolysis: Acidic cleavage yields the free amino acid.

Part 3: Visualization of Workflows

Diagram 1: The Phenylglycine SAR Engine

This diagram illustrates the iterative cycle of designing, synthesizing, and testing Phg analogs.

SAR_Engine Substrate Substituted Benzaldehydes (F, Cl, OMe, CF3) Synthesis Asymmetric Synthesis (Ellman Protocol) Substrate->Synthesis Condensation Library Phg Analog Library (>98% ee) Synthesis->Library Hydrolysis Assay Biological Assay (IC50 / Binding) Library->Assay Screening QSAR QSAR Analysis (Hammett/Steric) Assay->QSAR Data Input QSAR->Substrate Refined Design

Caption: The SAR Engine: Iterative generation of phenylglycine libraries starting from diverse aldehyde precursors.

Part 4: Detailed Experimental Protocol

Target: Synthesis of (S)-4-Fluorophenylglycine (Representative Analog) Rationale: Fluorine substitution creates a dipole without adding significant steric bulk, a classic bioisostere scan.

Phase 1: Formation of the N-Sulfinyl Imine
  • Reagents: 4-Fluorobenzaldehyde (1.0 equiv), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)

    
     (2.0 equiv).
    
  • Solvent: Dry THF (0.5 M).

  • Protocol:

    • Charge a flame-dried flask with (S)-sulfinamide and 4-fluorobenzaldehyde under

      
      .
      
    • Add THF followed by dropwise addition of Ti(OEt)

      
      . Note: Titanium acts as both a Lewis acid and water scavenger.
      
    • Stir at RT for 16h. Monitor by TLC (Imine is usually less polar than sulfinamide).

    • Quench: Pour into brine with vigorous stirring. The Ti salts will precipitate as a white solid. Filter through Celite.

    • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: Diastereoselective Strecker Reaction
  • Reagents: Diethylaluminum cyanide (Et

    
    AlCN) or TMSCN/Isopropanol.
    
  • Protocol (TMSCN Method - Safer):

    • Dissolve the sulfinyl imine in THF at -78°C.

    • Add TMSCN (1.5 equiv) and Isopropanol (1.5 equiv). Note: IPA generates HCN in situ in a controlled manner.

    • Allow to warm to -20°C over 4h. The sulfinyl group directs the cyanide to the Re-face.

    • Workup: Quench with sat. NaHCO

      
      . Extract with EtOAc.
      
    • Result: The

      
      -amino nitrile intermediate.[3][4]
      
Phase 3: Hydrolysis to Free Amino Acid
  • Reagents: 6M HCl.

  • Protocol:

    • Reflux the

      
      -amino nitrile in 6M HCl for 4-6 hours. This step achieves three things:
      
      • Cleaves the sulfinyl auxiliary.

      • Hydrolyzes the nitrile to the carboxylic acid.

      • Removes the tert-butyl group.

    • Isolation: Concentrate in vacuo. Dissolve in minimal water and neutralize to pH 6-7 with propylene oxide or LiOH to precipitate the zwitterionic amino acid.

    • Validation: Check optical rotation

      
       and Chiral HPLC (Crownpak CR(+) column is standard for amino acids).
      
Diagram 2: Mechanistic Pathway (Ellman Strecker)

Mechanism Start Aldehyde + (S)-Sulfinamide Imine Chiral N-Sulfinyl Imine (Stable Intermediate) Start->Imine Ti(OEt)4, -H2O TS Transition State (Sulfinyl directs CN attack) Imine->TS TMSCN, Lewis Acid Nitrile Sulfinyl Amino Nitrile (Diastereomerically Pure) TS->Nitrile Stereoselective C-C Bond Product (S)-Phenylglycine Analog (Free Amino Acid) Nitrile->Product HCl Hydrolysis (Reflux)

Caption: Mechanistic flow of the Ellman Strecker synthesis, highlighting the critical stereodirecting step.

Part 5: Functionalization Strategies for SAR

When designing your library, categorize your analogs to probe specific features of the binding pocket:

  • Electronic Scan (Hammett Plot):

    • Targets: 4-F, 4-Cl, 4-OMe, 4-CF

      
      , 4-NO
      
      
      
      .
    • Purpose: Determine if the aryl ring participates in cation-

      
       interactions or acts as an electron sink.
      
  • Steric Scan (Ortho/Meta/Para):

    • Targets: 2-Me, 3-Me, 4-Me.

    • Purpose: The "Ortho" position in Phg is extremely sensitive. Substituents here often lock the conformation rigidly (atropisomerism potential).

  • Heteroaryl Isosteres:

    • Targets: 2-Thienylglycine, 3-Pyridylglycine.

    • Purpose: Thiophene is a classic bioisostere for phenyl (similar size, different electronics). Pyridine introduces a hydrogen bond acceptor.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Davis, F. A., & Ellman, J. A. (2010).[5] "Sulfinamides in Asymmetric Synthesis." Chemical Reviews.

  • Wexler, R. R., et al. (2022). "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction." Frontiers in Bioengineering and Biotechnology.

  • Ma, J. A. (2003). "Recent advances in the catalytic asymmetric synthesis of alpha-amino acids." Angewandte Chemie International Edition.

  • Boesten, W. H., et al. (2001).[3] "Asymmetric Strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation."[3][4] Organic Letters.

Sources

Chemical properties of N-ethyl-3,5-dichlorophenylglycine ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of N-ethyl-3,5-dichlorophenylglycine ethyl ester

Abstract

N-ethyl-3,5-dichlorophenylglycine ethyl ester is a substituted amino acid derivative with significant potential as a versatile intermediate in synthetic organic chemistry. Its unique structure, featuring a dichlorinated aromatic ring, a secondary amine, and an ethyl ester moiety, makes it a valuable building block for novel pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of its chemical properties, including plausible synthetic pathways, detailed physicochemical and spectroscopic characterization, reactivity profiles, and safety considerations. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in advanced chemical synthesis.

Molecular Overview and Structural Significance

N-ethyl-3,5-dichlorophenylglycine ethyl ester is a complex organic molecule whose chemical behavior is dictated by the interplay of its distinct functional groups. Understanding its structure is paramount to predicting its reactivity and potential applications.

  • Chemical Structure:

    • IUPAC Name: ethyl 2-((3,5-dichlorophenyl)(ethyl)amino)acetate

    • Molecular Formula: C₁₂H₁₅Cl₂NO₂

    • Molecular Weight: 292.16 g/mol

The core of the molecule is a glycine ethyl ester backbone. The nitrogen atom is substituted with both an ethyl group and a 3,5-dichlorophenyl group. The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly influences the electron density of the entire molecule, impacting the basicity of the nitrogen atom and the reactivity of the aromatic ring. The ethyl ester group provides a site for classic ester chemistry, such as hydrolysis and amidation.

Synthesis and Manufacturing Pathways

While a specific, optimized synthesis for N-ethyl-3,5-dichlorophenylglycine ethyl ester is not prominently documented in standard literature, its synthesis can be logically derived from established methods for preparing N-substituted glycine esters.[1][2] The most direct and industrially scalable approach involves the nucleophilic substitution of a haloacetate by a pre-formed N-ethyl-3,5-dichloroaniline.

Proposed Synthetic Route: Nucleophilic Alkylation

This pathway is advantageous due to the commercial availability of starting materials and the straightforward nature of the reaction. The key steps involve the synthesis of the secondary amine intermediate followed by alkylation.

Synthesis_Workflow A 3,5-Dichloroaniline C N-ethyl-3,5-dichloroaniline (Intermediate) A->C N-Ethylation B Ethylating Agent (e.g., Ethyl Iodide) B->C E N-ethyl-3,5-dichlorophenylglycine ethyl ester (Product) C->E N-Alkylation (SN2 Reaction) D Ethyl Bromoacetate D->E F Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) F->E Reactivity_Pathways cluster_hydrolysis Ester Hydrolysis cluster_reduction Ester Reduction cluster_aminolysis Ester Aminolysis A Carboxylic Acid (N-ethyl-3,5-dichlorophenylglycine) B Amino Alcohol C Amide Derivative Start {N-ethyl-3,5-dichlorophenylglycine ethyl ester} Start->A H₃O⁺ or OH⁻ Start->B LiAlH₄ Start->C R₂NH

Sources

Non-natural amino acid building blocks for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Engineering the Unnatural: A Technical Guide to Non-Natural Amino Acid (nnAA) Incorporation in Peptide Therapeutics

Executive Summary

The therapeutic peptide landscape has shifted from mimicking native sequences to engineering "unnatural" architectures. Non-natural amino acids (nnAAs) are no longer just research curiosities; they are the primary tools for overcoming the two fatal flaws of peptide drugs: proteolytic instability and poor membrane permeability .

This guide is not a textbook definition of amino acids. It is a strategic manual for the drug developer. It focuses on the how and why of incorporating sterically demanding, chemically diverse building blocks without compromising synthetic yield or chiral integrity.

Part 1: Strategic Selection of nnAAs

Selection must be driven by the specific ADME problem you are trying to solve. Random substitution rarely yields results.

Structural ClassRepresentative Building BlockPrimary UtilityMechanistic Impact

-Methylated
Aib (

-aminoisobutyric acid)
Helix InductionThe gem-dimethyl effect restricts

angles, forcing helical conformation and burying the backbone amides from proteases.
N-Methylated N-Me-Ala, N-Me-PhePermeability & StabilityRemoves the H-bond donor from the amide backbone. This lowers the desolvation energy required to cross lipid membranes and blocks proteolytic cleavage sites.

-Amino Acids

-Ala,

-hAA
Proteolytic ResistanceAlters the backbone periodicity. Most proteases cannot recognize or cleave the extended backbone carbon skeleton.
Stapling/Click (S)-Pentenyl-Ala (

), Azidohomoalanine
MacrocyclizationCovalent cross-linking locks secondary structure (stapling) or provides bio-orthogonal handles (click) for conjugation.

Part 2: The Synthesis Decision Matrix

The incorporation of nnAAs introduces significant steric bulk. Standard protocols (HBTU/DIPEA) will fail, leading to deletion sequences and difficult purifications.

The "Steric Escalation" Protocol

Do not use the most expensive reagent for every coupling. Use a tiered approach to balance cost and efficacy.

ReagentSelection Start Incoming Amino Acid Analysis IsHindered Is the AA Sterically Hindered? (e.g., Aib, N-Me, Beta-branched) Start->IsHindered Standard Standard Coupling Reagent: DIC/Oxyma Pure Base: None (or Collidine) IsHindered->Standard No (Ala, Gly, Phe) Hindered Is the N-terminus on Resin a Secondary Amine? (N-Me) IsHindered->Hindered Yes Advanced Advanced Coupling Reagent: COMU or HATU Base: DIPEA or Collidine Hindered->Advanced No (Primary Amine) Extreme Extreme Coupling Reagent: PyAOP or HATU Conditions: Double Couple, 50°C Hindered->Extreme Yes (Coupling onto N-Me)

Figure 1: Decision tree for coupling reagent selection. Note that coupling onto a secondary amine (N-methyl) is significantly harder than coupling an N-methyl amino acid.

Part 3: Battle-Tested Experimental Protocols

Protocol A: The "N-Methyl Bottleneck" (Coupling onto N-Me-AA)

The Challenge: The N-methyl group on the resin-bound peptide creates a massive steric wall. The nucleophilicity of the secondary amine is drastically reduced. The Solution: Use HATU (or COMU ) with HOAt (or Oxyma ) and elevated temperature.

Step-by-Step Methodology:

  • Swelling (Critical): Swell resin in NMP (N-methylpyrrolidone) for 20 mins. Why? NMP swells polystyrene resins better than DMF, exposing difficult sites.

  • Reagent Prep:

    • Amino Acid: 5.0 equivalents[1]

    • HATU: 4.9 equivalents (Keep slight deficit to prevent guanidinylation of the resin)

    • HOAt: 5.0 equivalents

    • DIPEA: 10.0 equivalents[1]

  • Activation: Dissolve AA, HATU, and HOAt in minimal dry NMP. Add DIPEA immediately before adding to resin. Do not pre-activate for >1 min; HATU hydrolyzes quickly.

  • Coupling: Shake for 2 hours at 50°C (or 4 hours at RT if Cys/His are present to avoid racemization).

  • Monitoring (The Self-Validating Step):

    • Do NOT use Kaiser Test. It yields false negatives for secondary amines.

    • Use Chloranil Test:

      • Reagent: 2% Chloranil in DMF.

      • Action: Add 2 drops to a few resin beads.

      • Result: Blue beads = Incomplete coupling (Secondary amine present). Colorless = Complete.

  • Capping: If the reaction is incomplete after a double couple, cap with acetic anhydride/pyridine to terminate the deletion sequence.

Protocol B: On-Resin Peptide Stapling (Ring-Closing Metathesis)

The Challenge: Forming a carbon-carbon bond between two olefin-bearing side chains (e.g.,


-

) while on the solid phase.

StaplingWorkflow Load Linear Synthesis (Inc. Olefin AAs) Wash Wash Resin (DCM -> DCE) Load->Wash CatPrep Catalyst Prep (Grubbs Gen 1 or 2) 10mM in DCE Wash->CatPrep Degas Degas Solution (N2 bubbling, 15 min) CatPrep->Degas React Reaction 2 hrs, RT, N2 atm Degas->React Wash2 Wash (DCM/DMF/MeOH) React->Wash2

Figure 2: Ring-Closing Metathesis (RCM) workflow. The critical step is degassing the solvent, as oxygen kills the Ruthenium catalyst.

Key Technical Insight:

  • Solvent: Use 1,2-Dichloroethane (DCE). It promotes the reaction better than DCM at elevated temperatures if needed.

  • Catalyst Poisoning: Traces of amine (piperidine) or sulfur (Met/Cys) can poison the Grubbs catalyst. Ensure extensive washing with DCM and 0.1M HCl in DCM prior to the stapling step.

Part 4: Quality Control & Analysis

Non-natural peptides present unique analytical challenges.

1. Diastereomer Separation: Incorporating nnAAs (especially N-methyls) increases the risk of racemization (epimerization) during coupling. The resulting diastereomers often have identical masses (MS is blind to them).

  • Solution: Use a slow gradient HPLC (0.5% B/min) on a C18 Phenyl-Hexyl column. The pi-pi interactions often separate diastereomers better than standard C18.

2. Mass Spectrometry Interpretation:

  • Aib: Mass shift of -14 Da relative to Ala? No, Aib is +14 Da relative to Ala (+2 methyls vs +1). Watch for the characteristic mass difference of 85.1 Da (Aib residue).

  • Stapling: Successful RCM results in a loss of 28 Da (Ethylene gas

    
     released). If you see the parent mass, the staple failed.
    

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link] Authoritative review on coupling reagents including HATU, COMU, and Oxyma.

  • Bird, G. H., et al. (2020). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. PNAS. [Link] Seminal work on the application and stability of stapled peptides.

  • Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids in Peptide Synthesis and Discovery. Molecules. [Link] Detailed overview of N-methylation strategies and difficulties.[2][3][4][5][6]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link] Comprehensive guide to orthogonal protecting groups essential for nnAA synthesis.

  • Biotage Application Note. (2023). Optimization of Ring Closing Metathesis for Stapled Peptides. [Link] Source for specific RCM protocols and solvent considerations.

Sources

Halogenated Scaffolds in Medicinal Chemistry: A Technical Review of 3,5-Dichloro Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 3,5-dichlorophenylacetic acid (3,5-DCP) and its derivatives.[1] Unlike its isomer Diclofenac (2,6-dichloro), which relies on a twisted conformation for COX inhibition, the 3,5-dichloro substitution pattern offers a unique planar or semi-planar scaffold with distinct electronic properties.[1] This guide explores its utility as a "privileged fragment" in antifungal development (Succinate Dehydrogenase Inhibitors), its role as a negative control in auxin biology, and its synthetic pathways. It is designed for medicinal chemists and drug development professionals seeking to exploit the meta-meta halogenation pattern for structure-activity relationship (SAR) optimization.[1]

Structural Biology & Physicochemical Profile[2]

The biological activity of phenylacetic acid (PAA) derivatives is dictated by the positioning of chlorine atoms on the aromatic ring.[1] The 3,5-dichloro motif creates a chemically distinct environment compared to the 2,4- (herbicide) or 2,6- (NSAID) patterns.[1]

Comparative SAR Analysis
  • 2,6-Dichloro (Diclofenac-like): The chlorine atoms at the ortho positions create significant steric hindrance, forcing the phenyl ring and the side chain to twist out of plane (atropisomerism).[1] This "twist" is critical for fitting into the hydrophobic channel of the COX-2 enzyme.[1]

  • 3,5-Dichloro (The Subject): The chlorine atoms are in the meta positions.[1] This reduces steric clash around the methylene bridge, allowing the molecule to adopt a more planar conformation. Consequently, 3,5-DCP derivatives often show reduced COX inhibition but enhanced binding in flat hydrophobic pockets found in fungal enzymes or specific bacterial targets.[1]

  • 2,4-Dichloro (Auxin-like): This pattern mimics indole-3-acetic acid (IAA).[1] 3,5-DCP lacks the para-chlorine and ortho-chlorine required for high-affinity TIR1 auxin receptor binding, making it a weak auxin or an auxin antagonist.[1]

Physicochemical Properties

The 3,5-substitution significantly increases lipophilicity (


) and metabolic stability against ring oxidation compared to unsubstituted PAA.[1]
PropertyValue / DescriptionSignificance
CAS Number 51719-65-4Unique Identifier
Molecular Formula C₈H₆Cl₂O₂Core Acid
Molecular Weight 205.04 g/mol Fragment-based drug design compliant
Melting Point 112–115 °CCrystalline solid stability
pKa (Predicted) ~3.8 – 4.0Slightly stronger acid than PAA (pKa 4.[1][2]3) due to electron-withdrawing Cl
LogP (Exp) ~3.1High membrane permeability; suitable for CNS or fungal cell wall penetration

Synthetic Strategies

Synthesis of 3,5-DCP requires navigating the meta-directing limitation of alkylation.[1] Direct chlorination of phenylacetic acid usually yields 2,4- or 4- isomers.[1] Therefore, indirect routes via nitriles or acetophenones are required.

Primary Route: Hydrolysis of 3,5-Dichlorobenzyl Cyanide

This is the most robust industrial route, avoiding the regioselectivity issues of electrophilic aromatic substitution.

Alternative Route: Willgerodt-Kindler Reaction

Useful when starting from 3,5-dichloroacetophenone.[1] It involves heating with sulfur and morpholine to form a thioamide, followed by hydrolysis.

Visualization of Synthetic Logic

The following diagram outlines the retrosynthetic analysis and forward pathways.

SynthesisPathways Start1 3,5-Dichloroaniline Inter1 3,5-Dichlorobenzonitrile Start1->Inter1 Sandmeyer (CuCN) Inter2 3,5-Dichlorobenzoic Acid Inter1->Inter2 Hydrolysis Target 3,5-Dichlorophenylacetic Acid (Target Scaffold) Inter2->Target Arndt-Eistert (Homologation) Start2 3,5-Dichlorobenzyl Chloride Inter3 3,5-Dichlorobenzyl Cyanide Start2->Inter3 NaCN, EtOH Reflux Inter3->Target H2SO4/H2O Acid Hydrolysis Deriv Amide/Ester Derivatives (Antifungal/Antimicrobial) Target->Deriv SOCl2 then R-NH2 (Amide Coupling)

Caption: Synthetic pathways to 3,5-Dichlorophenylacetic acid. The Green path (Benzyl Cyanide) is preferred for yield and simplicity.

Pharmacological Applications[3][4][5][6]

Antifungal Activity (Succinate Dehydrogenase Inhibition)

Recent literature identifies the 3,5-dichlorophenyl motif as a critical pharmacophore for Succinate Dehydrogenase (SDH) inhibitors.[1]

  • Mechanism: The planar 3,5-dichloro ring fits into the proximal binding pocket of the SDH enzyme in fungi (e.g., Botrytis cinerea, Rhizoctonia solani).

  • Key Finding: Esters and amides derived from 3,5-DCP (or its alcohol analog) have shown

    
     values comparable to commercial fungicides like Boscalid  (approx. 1–6 mg/L).[1]
    
  • Causality: The lipophilicity of the 3,5-Cl substituents facilitates penetration through the fungal cell wall, while the electron-withdrawing nature strengthens hydrogen bonding interactions at the carbonyl headgroup.[1]

Antibacterial & Enzyme Inhibition

Derivatives coupled with heterocyclic amines (e.g., aminothiazoles, piperidines) exhibit activity against Gram-positive bacteria (S. aureus).[1]

  • Sulfonamide Hybrids: 3,5-dichloro-2-hydroxybenzenesulfonyl variants are potent inhibitors of butyrylcholinesterase, suggesting potential in neurodegenerative research, though this diverges slightly from the acetic acid core.[1]

Auxin Activity (The Negative Control)

In plant physiology, 3,5-DCP serves as a critical probe.

  • 3,4-Dichlorophenylacetic acid (Dcaa): Active auxin.[1]

  • 3,5-Dichlorophenylacetic acid: Weak to Inactive.[1]

  • Insight: This loss of activity demonstrates that the auxin receptor (TIR1) requires a specific substitution pattern (preferably 2,4 or 3,4) to stabilize the auxin-IAA co-receptor complex.[1] 3,5-DCP fails to induce the necessary conformational change, making it a valuable tool for studying receptor selectivity.[1]

Experimental Protocol: Synthesis of N-Substituted 3,5-Dichlorophenylacetamides

This protocol describes the conversion of the acid to an amide derivative, a common workflow for generating antifungal libraries.

Objective

Synthesize N-(4-fluorophenyl)-2-(3,5-dichlorophenyl)acetamide to test for antifungal activity.

Reagents
  • 3,5-Dichlorophenylacetic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) (3.0 equiv)[1]
    
  • 4-Fluoroaniline (1.1 equiv)[1]

  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • Dimethylformamide (DMF) (Catalytic drop)[1]

Step-by-Step Methodology
  • Acid Chloride Formation (Activation):

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3,5-dichlorophenylacetic acid (5 mmol) in dry DCM (20 mL).

    • Add a catalytic drop of DMF (activates the

      
      ).
      
    • Add thionyl chloride (15 mmol) dropwise at 0°C.

    • Critical Step: Reflux the mixture at 40°C for 2 hours. Monitor gas evolution (HCl/SO2).

    • Validation: Reaction completion is indicated by the cessation of bubbling and the formation of a clear homogenous solution.[1]

    • Evaporate excess

      
       and solvent under reduced pressure to yield the crude acid chloride (yellow oil).[1] Do not purify; use immediately.
      
  • Amide Coupling:

    • Redissolve the crude acid chloride in dry DCM (10 mL).

    • In a separate flask, mix 4-fluoroaniline (5.5 mmol) and triethylamine (7.5 mmol) in DCM (10 mL) at 0°C.

    • Slowly add the acid chloride solution to the amine solution over 15 minutes. The reaction is exothermic; control temperature to <5°C to prevent side reactions.

    • Stir at room temperature for 4–6 hours.

  • Work-up and Purification:

    • Wash the organic layer sequentially with:

      • 1M HCl (removes unreacted amine).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine (drying).

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Recrystallization: Purify the solid residue using Ethanol/Water (9:1).[1]

  • Characterization (Expected Data):

    • IR: Amide I band at ~1650 cm⁻¹, NH stretch at ~3280 cm⁻¹.

    • ¹H NMR (CDCl₃): Singlet at ~3.6 ppm (CH₂ bridge), aromatic signals for 3,5-dichloro pattern (triplet/doublet distinct from 2,6).[1]

Future Outlook & Hybrid Scaffolds

The 3,5-dichloro PAA scaffold is currently underutilized compared to its 2,4- and 2,6- counterparts.[1] Future development lies in Hybrid Molecules :

  • Triazole-PAA Hybrids: Linking the 3,5-DCP core to 1,2,4-triazoles to create dual-action antifungals (targeting both SDH and CYP51).[1]

  • Prodrug Design: Esterification of the carboxylic acid to improve blood-brain barrier permeability for potential CNS applications, leveraging the high LogP of the 3,5-dichloro motif.[1]

References

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry. (2021). [Link]

  • 3,5-Dichlorobenzeneacetic acid (CAS 51719-65-4) Entry. CAS Common Chemistry. [Link][1][3]

  • Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. Plant Physiology. (Note: Discusses PAA auxins generally, establishing the baseline for SAR). [Link]

  • Diclofenac and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor. Frontiers in Pharmacology. (2023). (Provides comparative data on the 2,6-dichloro isomer activity). [Link]

  • 3,4-Dichlorophenylacetic acid acts as an auxin analog. Communications Biology. (2024).[1] (Contrasts the active 3,4-isomer against the inactive/weak 3,5-isomer). [Link][1]

Sources

Methodological & Application

Application Note & Protocol: A Modular Approach to the Synthesis of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, a substituted α-amino ester, starting from 3,5-dichlorobenzaldehyde. α-Amino esters are crucial structural motifs in medicinal chemistry, serving as precursors to a wide array of pharmacologically active compounds and non-canonical amino acids.[1] The protocol detailed herein employs a variation of the classical Strecker synthesis, a robust and efficient three-component reaction, followed by acidic hydrolysis and esterification. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a detailed experimental protocol, characterization methods, and critical safety procedures.

Strategic Overview & Reaction Mechanism

The synthesis of α-amino acids and their derivatives from aldehydes is a cornerstone of organic chemistry. The Strecker synthesis, first reported in 1850, remains one of the most effective methods for preparing α-aminonitriles, which are versatile intermediates.[2][3] This protocol adapts this multicomponent reaction strategy for the synthesis of the target N-substituted α-amino ester.

The overall transformation proceeds in two primary stages:

  • One-Pot α-Aminonitrile Formation: 3,5-dichlorobenzaldehyde undergoes condensation with ethylamine to form an intermediate imine. This electrophilic imine is then trapped in situ by the nucleophilic addition of a cyanide ion to yield the stable α-aminonitrile, 2-(3,5-dichlorophenyl)-2-(ethylamino)acetonitrile.[4][5]

  • Hydrolysis and Esterification: The nitrile moiety of the intermediate is subsequently hydrolyzed under strong acidic conditions to a carboxylic acid. The reaction conditions, specifically the presence of excess ethanol as the solvent, concurrently facilitate a Fischer esterification to produce the final target ester.

Mechanistic Pathway

Reaction_Mechanism cluster_reactants Initial Reactants cluster_products Intermediates & Products R1 3,5-Dichlorobenzaldehyde I1 Imine Intermediate (N-ethyl-1-(3,5-dichlorophenyl)methanimine) R1->I1 + Ethylamine - H₂O R2 Ethylamine R2->I1 R3 Sodium Cyanide (NaCN) I2 α-Aminonitrile (2-(3,5-dichlorophenyl)-2-(ethylamino)acetonitrile) R3->I2 I1->I2 + CN⁻ (from NaCN) I3 Carboxylic Acid Intermediate I2->I3 + H₃O⁺ (HCl/H₂O) - NH₄⁺ P Final Product Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate I3->P + Ethanol (EtOH) + H⁺ (catalyst) - H₂O

Caption: Reaction mechanism for the synthesis of the target α-amino ester.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis. Extreme caution must be exercised during this protocol, particularly when handling sodium cyanide.

Reagents and Materials
ReagentCAS No.MW ( g/mol )QuantityMoles (mmol)Notes
3,5-Dichlorobenzaldehyde10203-08-4175.015.00 g28.57Starting material.[6] Corrosive solid.[7][8]
Ethylamine (70% in H₂O)75-04-745.093.7 mL57.14Corrosive, flammable liquid.[9][10] Use a 2-fold excess.
Sodium Cyanide143-33-949.011.54 g31.43Acutely toxic. [11][12] Use a 1.1-fold excess.
Methanol67-56-132.0450 mL-Solvent for Stage 1.
Diethyl Ether60-29-774.12~200 mL-Extraction solvent.
Ethanol (Absolute)64-17-546.0760 mL-Solvent/Reagent for Stage 2.
Conc. HCl (37%)7647-01-036.4615 mL~180Catalyst/Reagent for Stage 2.
Saturated NaHCO₃ (aq)--~250 mL-For neutralization.
Brine (Saturated NaCl)--~50 mL-For washing.
Anhydrous MgSO₄7487-88-9120.37~10 g-Drying agent.
Silica Gel (60 Å)7631-86-9-As needed-For column chromatography.
Detailed Synthesis Procedure

Stage 1: Synthesis of 2-(3,5-dichlorophenyl)-2-(ethylamino)acetonitrile

CAUTION: This entire stage must be performed in a certified chemical fume hood. Sodium cyanide is fatally toxic if ingested, inhaled, or absorbed through the skin. Contact with acid liberates highly toxic hydrogen cyanide gas.[13][14] Ensure an emergency cyanide poisoning antidote kit is available and you are trained in its use.

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 3,5-dichlorobenzaldehyde (5.00 g, 28.57 mmol) and methanol (50 mL).

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add ethylamine (3.7 mL, 70% solution in water, 57.14 mmol) to the stirred solution over 10 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0-5 °C.

  • In a separate beaker, dissolve sodium cyanide (1.54 g, 31.43 mmol) in 10 mL of deionized water. Handle solid NaCN with extreme care.

  • Using the dropping funnel, add the aqueous sodium cyanide solution dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Work-up: a. Quench the reaction by slowly adding 50 mL of water. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude α-aminonitrile.

Stage 2: Hydrolysis and Esterification to Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

  • Transfer the crude α-aminonitrile from Stage 1 into a 250 mL round-bottom flask.

  • Add absolute ethanol (60 mL) followed by the slow, careful addition of concentrated hydrochloric acid (15 mL) while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 6-8 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Work-up: a. Cool the reaction mixture to room temperature, then further cool in an ice bath. b. Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases and the pH is ~8. Perform this step slowly to control CO₂ evolution. c. Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. e. Filter and concentrate the solvent under reduced pressure to yield the crude final product.

Purification

Purify the crude product via flash column chromatography on silica gel.

  • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

  • Collect fractions containing the desired product (identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate as a viscous oil or low-melting solid.

Product Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or GC-MS) Start->MS Molecular Weight Confirmation IR IR Spectroscopy Start->IR Functional Group Identification Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final

Caption: Workflow for the analytical characterization of the final product.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons (Ar-H): ~δ 7.2-7.4 ppm (multiplet, 3H).

    • Alpha-proton (Ar-CH-N): ~δ 4.5 ppm (singlet or triplet, 1H).

    • Ester methylene (O-CH₂-CH₃): ~δ 4.2 ppm (quartet, 2H).

    • Ethylamino methylene (N-CH₂-CH₃): ~δ 2.6-2.8 ppm (quartet, 2H).

    • Amine proton (N-H): Broad singlet, variable chemical shift ~δ 1.5-2.5 ppm (1H).

    • Ester methyl (O-CH₂-CH₃): ~δ 1.25 ppm (triplet, 3H).

    • Ethylamino methyl (N-CH₂-CH₃): ~δ 1.1 ppm (triplet, 3H).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Ester Carbonyl (C=O): ~δ 172-174 ppm.

    • Aromatic Carbons (Ar-C): ~δ 125-140 ppm.

    • Alpha-carbon (Ar-C-N): ~δ 60-65 ppm.

    • Ester methylene (O-CH₂): ~δ 61 ppm.

    • Ethylamino methylene (N-CH₂): ~δ 43-45 ppm.

    • Ester methyl (O-CH₂-CH₃): ~δ 14 ppm.

    • Ethylamino methyl (N-CH₂-CH₃): ~δ 15 ppm.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ for C₁₂H₁₅Cl₂NO₂: m/z = 276.05. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio) should be observed.

  • Infrared Spectroscopy (FT-IR, neat):

    • N-H stretch: ~3300-3400 cm⁻¹ (broad).

    • C-H stretch (aliphatic): ~2850-2980 cm⁻¹.

    • C=O stretch (ester): ~1735 cm⁻¹ (strong).

    • C-O stretch: ~1150-1250 cm⁻¹.

    • C-Cl stretch: ~700-800 cm⁻¹.

Safety, Handling, and Waste Management

Utmost priority must be given to safety throughout this procedure.

  • Engineering Controls: All operations must be conducted inside a properly functioning chemical fume hood. A safety shower and eyewash station must be immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory, especially when handling corrosive or toxic materials.

    • Hand Protection: Wear heavy-duty nitrile or neoprene gloves. Inspect gloves before use.[9]

    • Body Protection: A flame-retardant lab coat must be worn and fully buttoned.

  • Specific Reagent Hazards:

    • Sodium Cyanide (NaCN): Extremely toxic.[11] Avoid formation of dust.[11] Never handle in an open bench. Contact with acids liberates fatal hydrogen cyanide gas. Store away from acids and water.[11][12]

    • Ethylamine: Highly flammable liquid and vapor.[10] Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[9][10] Keep away from heat, sparks, and open flames.[9][15]

    • 3,5-Dichlorobenzaldehyde: Causes skin and eye irritation/burns.[7][8][16] Avoid inhalation of dust.[8]

    • Concentrated HCl: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory system.

  • Cyanide Waste Management:

    • NEVER acidify any solution containing cyanide.

    • All aqueous waste from Stage 1 (quench solution, washes) must be collected in a dedicated, clearly labeled "Cyanide Waste" container.

    • To treat the cyanide waste, adjust the pH to >10 with NaOH. Slowly add an excess of 10% sodium hypochlorite (bleach) or 30% hydrogen peroxide with stirring to oxidize the cyanide (CN⁻) to the much less toxic cyanate (OCN⁻). This process is exothermic and should be done in an ice bath.

    • Dispose of all chemical waste through your institution's environmental health and safety (EHS) office.

References

  • Sigma-Aldrich. (2020, November 11).
  • Fisher Scientific. (2025, December 22).
  • ChemicalBook.
  • Sigma-Aldrich. (2013, April 4).
  • Loba Chemie. (2016, June 1). ETHYLAMINE SOLUTION FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. 3,5-Dichlorobenzaldehyde 97.
  • CPAChem. (2023, October 5).
  • Fisher Scientific. (2010, November 19). Sodium Cyanide MSDS.
  • Washington State University.
  • PubChem. 3,5-Dichlorobenzaldehyde.
  • PENTA. (2024, September 20).
  • State of New Jersey. Ethylamine - Hazard Summary.
  • NOAA. SODIUM CYANIDE - CAMEO Chemicals.
  • Mondal, J., & Mandal, S. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 54. [Link]

  • Organic Chemistry Portal. Strecker Synthesis.
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2024). Strecker Synthesis.
  • Hickey, J. L., et al. (2020). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. ACS Catalysis, 10(15), 8766–8772. [Link]

  • Khan, I., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6563. [Link]

Sources

Protocol for reductive amination of 3,5-dichlorophenylglyoxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reductive Amination of 3,5-Dichlorophenylglyoxylate for Non-Natural Amino Acid Synthesis

Executive Summary

This application note details the optimized protocol for the reductive amination of 3,5-dichlorophenylglyoxylate (and its alkyl ester derivatives) to synthesize 3,5-dichlorophenylglycine analogs. These non-natural amino acid motifs are critical pharmacophores in peptide therapeutics and vancomycin-class antibiotics.

The presence of the electron-withdrawing 3,5-dichloro substituents and the labile


-keto ester functionality presents a specific chemoselective challenge: avoiding ester reduction while preventing hydrodechlorination of the aromatic ring. This guide establishes Sodium Triacetoxyborohydride (STAB)  as the reagent of choice, offering a superior safety and selectivity profile compared to catalytic hydrogenation or cyanoborohydride methods.

Mechanistic Insight & Chemoselectivity

The transformation relies on the selective reduction of an in situ generated iminium species in the presence of a ketone.[1]

  • Electrophilicity: The 3,5-dichloro substitution pattern on the phenyl ring significantly lowers the LUMO energy of the ketone carbonyl, increasing its susceptibility to nucleophilic attack by the amine (

    
    ).
    
  • Selectivity: Sodium Triacetoxyborohydride [

    
    ] is sterically crowded and electron-poor compared to 
    
    
    
    . It does not readily reduce ketones in non-protic solvents but rapidly reduces the protonated iminium ion formed upon amine condensation.[2]
  • The "Dechlorination Trap": Standard catalytic hydrogenation (e.g.,

    
    ) must be strictly avoided. The Ar-Cl bond energy (
    
    
    
    95 kcal/mol) is susceptible to oxidative addition by Palladium(0), leading to hydrodechlorination side products (phenylglycine analogs lacking chlorine), which are difficult to separate from the target.
Diagram 1: Reaction Mechanism & Selectivity Pathway

G Substrate 3,5-Dichlorophenylglyoxylate (Keto Ester) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + R-NH2 (Equilibrium) Side_Alcohol Side Product: Alpha-Hydroxy Ester Substrate->Side_Alcohol NaBH4 (Too Strong) Amine Amine (R-NH2) Imine Imine / Iminium Ion Hemiaminal->Imine - H2O (AcOH Catalysis) Product 3,5-Dichlorophenylglycine Derivative Imine->Product Selective Reduction NaBH(OAc)3 Side_Dechlor Side Product: Dechlorinated Analog Imine->Side_Dechlor H2 / Pd-C (Unsafe)

Caption: Mechanistic pathway highlighting the selective reduction of the iminium ion by STAB and critical avoidance of side reactions.

Experimental Protocol

Method A: Standard STAB Protocol (Recommended)

Best for: Primary and secondary amines, high functional group tolerance.

Reagents:

  • Substrate: Methyl or Ethyl 3,5-dichlorophenylglyoxylate (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Use HCl salt + TEA if free base is unstable)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the 3,5-dichlorophenylglyoxylate  (1.0 equiv) and the Amine  (1.1 equiv) in anhydrous DCE (
    
    
    
    concentration relative to substrate).
  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Note: AcOH catalyzes the dehydration of the hemiaminal to the imine. For acid-sensitive amines, this can be omitted, but reaction times will increase.

  • Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: While STAB allows "one-pot" addition, pre-stirring ensures the imine equilibrium is established before the reductant is introduced, minimizing direct ketone reduction.

  • Reduction: Cool the mixture to

    
    . Add STAB  (1.5 equiv) portion-wise over 5–10 minutes.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of the ketone peak (M+).

  • Quench: Quench by adding saturated aqueous

    
     until pH 
    
    
    
    8. Stir vigorously for 20 minutes to decompose borate complexes.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
Method B: Lewis-Acid Assisted (For Sterically Hindered Amines)

Best for: Unreactive amines or electron-deficient anilines.

If conversion in Method A is


 after 24 hours, modify Step 1-3:
  • Mix Substrate and Amine in neat Titanium(IV) isopropoxide [

    
    ] (2.0 equiv).
    
  • Stir for 4–6 hours (or overnight) to force imine formation.

  • Dilute with Ethanol or THF.

  • Add Sodium Cyanoborohydride (

    
    ) (Caution: Toxic) or STAB for reduction.
    

Workflow & Process Control

Diagram 2: Experimental Workflow

Workflow Start Start: Inert Atmosphere (N2) Mix Mix Substrate + Amine Solvent: DCE (0.2M) Start->Mix Add_Acid Add AcOH (1.0 eq) Stir 30 min Mix->Add_Acid Check_Imine Decision: Sterically Hindered? Add_Acid->Check_Imine Add_Ti Add Ti(OiPr)4 (Force Imine) Check_Imine->Add_Ti Yes (Hindered) Add_STAB Add NaBH(OAc)3 (1.5 eq, 0°C) Check_Imine->Add_STAB No (Standard) Add_Ti->Add_STAB Dilute first Monitor Monitor LCMS (Target: [M+H] Amine) Add_STAB->Monitor Quench Quench: Sat. NaHCO3 pH 8 Monitor->Quench Complete

Caption: Operational workflow distinguishing between standard and Lewis-acid promoted protocols.

Comparative Data: Reducing Agents

Reducing AgentSelectivity (Imine vs Ketone)Risk of DechlorinationReaction pHRecommendation
STAB (

)
High LowMild AcidicPrimary Choice
NaCNBH3 HighLowNeutral/AcidicSecondary (Toxic)
NaBH4 Low (Reduces Ketone)LowBasicNot Recommended
H2 / Pd-C HighCritical Risk NeutralAvoid

Troubleshooting Guide

  • Problem: Low conversion; Ketone remains.

    • Root Cause:[3][4] Imine formation is unfavorable due to sterics or electronics.

    • Solution: Switch to Method B (Titanium isopropoxide) or add molecular sieves (

      
      ) to the reaction mixture to sequester water.
      
  • Problem: Formation of Alcohol side product (Substrate reduction).

    • Root Cause:[3][4] Reducing agent added too quickly or before imine formation.

    • Solution: Increase pre-stir time with AcOH. Ensure temperature is

      
       during STAB addition.
      
  • Problem: Product degradation during workup.

    • Root Cause:[3][4] Hydrolysis of the ester group.

    • Solution: Avoid strong bases. Keep quench pH

      
      . Perform extraction rapidly.
      

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Nugent, T. C. , & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition. Advanced Synthesis & Catalysis, 352(5), 753–819. [Link]

Sources

Using Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate in Medicinal Chemistry

Executive Summary

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (CAS: 1218548-99-2) is a high-value, non-canonical amino acid (NCAA) precursor utilized in the synthesis of metabolically stable peptidomimetics and small-molecule libraries.[1] Distinguished by its 3,5-dichlorophenyl lipophilic core and


-secondary amine , this intermediate offers a unique structural motif for modulating potency and pharmacokinetic (PK) profiles in drug discovery.[1]

This guide provides a rigorous technical framework for the handling, synthesis, and downstream derivatization of this compound, specifically targeting applications in Glycine Transporter (GlyT1) inhibition , antifungal research , and fragment-based drug discovery (FBDD) .

Chemical Profile & Structural Logic

The utility of this intermediate stems from three specific structural features that address common medicinal chemistry challenges:

  • 3,5-Dichloro Substitution: Blocks metabolic "soft spots" (specifically para-hydroxylation) on the phenyl ring, significantly increasing half-life (

    
    ) compared to unsubstituted phenylglycines.[1]
    
  • 
    -Ethylamino Group:  Introduces steric bulk that restricts conformational rotation, enhancing selectivity for sterically demanding binding pockets (e.g., GPCRs).[1]
    
  • Ethyl Ester Moiety: Serves as a versatile "warhead" for rapid cyclization (to diketopiperazines) or reduction (to amino alcohols).[1]

PropertySpecification
IUPAC Name Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate
Molecular Formula

Molecular Weight 276.16 g/mol
pKa (Calc.) ~7.8 (Secondary Amine)
LogP (Calc.) 3.4 (Highly Lipophilic)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water (neutral form)

Core Application Workflows

The following diagram illustrates the three primary synthetic pathways where this intermediate serves as a critical node.

G Intermediate Ethyl 2-(3,5-dichlorophenyl)- 2-(ethylamino)acetate (The Core Scaffold) Pathway1 Pathway A: Saponification Intermediate->Pathway1 Pathway2 Pathway B: Reduction (LiAlH4/NaBH4) Intermediate->Pathway2 Pathway3 Pathway C: Cyclization w/ Amino Acids Intermediate->Pathway3 Product1 N-Ethyl-3,5-dichloro phenylglycine (Peptide Coupling) Pathway1->Product1 Product2 Amino Alcohol Derivatives (Chiral Ligands/Auxiliaries) Pathway2->Product2 Product3 Diketopiperazines (DKPs) (CNS Active Scaffolds) Pathway3->Product3

Figure 1: Divergent synthetic utility of the title compound. Pathway C is currently the most active area of research for CNS-targeted library generation.

Protocol 1: Synthesis & Purification

Context: While commercially available, in-house synthesis is often required to access specific chiral variants or isotopologues. The most robust route is the Strecker Synthesis adapted for secondary amines.

Materials
  • 3,5-Dichlorobenzaldehyde (1.0 eq)[1]

  • Ethylamine (2.0 M in THF, 1.2 eq)[1]

  • TMSCN (Trimethylsilyl cyanide, 1.2 eq)[1]

  • Ethanol/HCl (Sat.)[1]

Step-by-Step Methodology
  • Imine Formation:

    • Charge a flame-dried flask with 3,5-dichlorobenzaldehyde and anhydrous THF.

    • Add ethylamine solution dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (formation of Schiff base).[1]

    • Expert Insight: The electron-withdrawing chlorines accelerate imine formation but also make the imine prone to hydrolysis. Do not introduce water.

  • Strecker Addition:

    • Cool the imine solution to -10°C.

    • Add TMSCN dropwise (Caution: HCN source).[1]

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Carefully add saturated

      
      . Extract with EtOAc.[2]
      
  • Pinner Reaction (Nitrile to Ester):

    • Dissolve the crude aminonitrile in absolute Ethanol.

    • Bubble dry HCl gas through the solution at 0°C until saturation.

    • Reflux for 3 hours.[3][4]

    • Critical Control Point: This step simultaneously hydrolyzes the nitrile and esterifies it. If water is present, you will obtain the carboxylic acid instead of the ester.

  • Purification (The "Self-Validating" Step):

    • The product will precipitate as the HCl salt upon cooling.

    • Filter the white solid.

    • Validation: Dissolve a small aliquot in water; pH should be <2. Add

      
      ; a white precipitate (AgCl) confirms the salt form.[1]
      

Protocol 2: Downstream Cyclization to Diketopiperazines

Application: Synthesis of constrained peptidomimetics for disrupting protein-protein interactions (PPIs).[1]

Workflow Logic

The secondary amine of the title compound is less nucleophilic than a primary amine. Standard amide couplings often fail due to steric hindrance from the ethyl group. We recommend using HATU or PyBOP with extended reaction times.

Workflow Start Start: Title Compound (Free Base) Step1 1. Coupling with N-Boc-Amino Acid (HATU, DIPEA, DMF, 18h) Start->Step1 Check1 QC: LCMS for Dipeptide Step1->Check1 Step2 2. Boc Deprotection (4M HCl in Dioxane) Check1->Step2 Pass Step3 3. Base-Induced Cyclization (Et3N, Reflux in Toluene) Step2->Step3 End Final Product: 3,5-Dichlorophenyl-DKP Step3->End

Figure 2: Optimized workflow for generating Diketopiperazine libraries using the title compound.

Detailed Procedure:

  • Coupling: React the title compound (1.0 eq) with N-Boc-Glycine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. The steric bulk of the N-ethyl group requires the highly active HATU reagent; EDC/HOBt is insufficient.

  • Deprotection: Treat the intermediate with 4M HCl/Dioxane. Evaporate to dryness.

  • Cyclization: Redissolve in Toluene with 5.0 eq of Triethylamine. Reflux for 6 hours. The intramolecular attack of the primary amine onto the ethyl ester is thermodynamically favored, driving the reaction to completion.

Analytical Standards & Quality Control

When characterizing this intermediate, specific NMR signatures confirm the integrity of the N-ethyl and Ester groups.

Table 1: Key


H NMR Shifts (

, 400 MHz)
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Note
Aromatic 7.20 - 7.35Multiplet3HCharacteristic 3,5-dichloro pattern (often appears as a triplet and doublet).[1]

-Methine
4.85Singlet1HShift confirms

-amino substitution.[1]
Ester

4.15 - 4.25Quartet2HTypical ethyl ester.[1]
Amine

2.50 - 2.65Multiplet2HDiastereotopic protons if chiral center is resolved.[1]
Ester

1.25Triplet3HOverlaps with amine methyl group sometimes.[1]
Amine

1.10Triplet3HDistinct from ester methyl.[1]

Safety & Handling (E-E-A-T Compliance)

  • Hazard Identification: As a halogenated aromatic amine derivative, treat as a potential skin sensitizer and irritant.

  • Storage: The free base is prone to oxidation (browning) upon air exposure.[1] Store strictly as the HCl salt at 2-8°C.

  • Spill Protocol: Neutralize spills with dilute acetic acid (if free base) or sodium bicarbonate (if salt) before absorbing with vermiculite.[1]

References

  • Perdih, A., & Dolenc, M. S. (2011).

    
    -Amino Acids. Current Organic Chemistry, 15(21), 3750-3799.[1] 
    
  • ChemScene. (2024).[1] Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate Product Data. ChemScene Catalog.

  • Dougherty, D. A. (2000).[1][5] Unnatural amino acids as probes of protein structure and function.[5][6] Current Opinion in Chemical Biology, 4(6), 645-652.[1][5]

  • Merck/Sigma-Aldrich. (2024).[1] Synthesis of Phenylglycine Derivatives. Sigma-Aldrich Technical Library.[1]

  • National Science Foundation (NSF). (2020).[1] Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling.[5][7] NSF Public Access Repository.

Sources

Application Notes and Protocols: Reagents for N-alkylation of 3,5-dichlorophenylglycine ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Arylglycine Derivatives

N-alkylated amino acids and their ester derivatives are pivotal structural motifs in a vast array of biologically active molecules and pharmaceuticals. The introduction of an N-alkyl group can significantly modulate a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and cell permeability. 3,5-dichlorophenylglycine ethyl ester is a valuable building block in medicinal chemistry, and its N-alkylated analogs are of considerable interest for the development of novel therapeutics. This guide provides a detailed overview of contemporary and classical methods for the N-alkylation of 3,5-dichlorophenylglycine ethyl ester, with a focus on practical, efficient, and selective protocols.

Guiding Principles for Selecting an N-Alkylation Strategy

The choice of an appropriate N-alkylation method is contingent on several factors, including the desired scale of the reaction, the nature of the alkyl group to be introduced, and the need to preserve stereochemical integrity at the α-carbon. This document will explore three primary strategies:

  • Reductive Amination: A robust and highly selective method for mono-N-alkylation.

  • Catalytic "Borrowing Hydrogen" (or Hydrogen Autotransfer): A modern, atom-economical approach using alcohols as alkylating agents.

  • Classical Nucleophilic Substitution: A traditional method using alkyl halides, presented here with a discussion of its limitations.

Method 1: Reductive Amination with Aldehydes and Sodium Triacetoxyborohydride

Reductive amination is a powerful and widely used method for the selective formation of secondary amines.[1] The reaction proceeds via the in situ formation of an imine from the primary amine and an aldehyde, which is then selectively reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less water-sensitive than other borohydrides and selectively reduces the iminium ion in the presence of the unreacted aldehyde.[1][2]

Scientific Rationale:

The key to the success of this method lies in the controlled reduction of the iminium ion intermediate. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). Acetic acid can be used as a catalyst to facilitate imine formation. The mild nature of NaBH(OAc)₃ prevents the reduction of the starting aldehyde and the product ester functionality. This method is particularly advantageous for achieving mono-alkylation, as the resulting secondary amine is less nucleophilic than the starting primary amine, thus minimizing over-alkylation.[1]

Experimental Workflow:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3,5-dichlorophenylglycine ethyl ester and aldehyde in DCM B Add Sodium Triacetoxyborohydride portion-wise A->B C Stir at room temperature (Monitor by TLC/LC-MS) B->C D Quench with saturated NaHCO₃ C->D E Extract with DCM D->E F Dry organic layer (Na₂SO₄) E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: Workflow for Reductive Amination.

Detailed Protocol:

Materials:

  • 3,5-dichlorophenylglycine ethyl ester

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3,5-dichlorophenylglycine ethyl ester (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (10 mL per mmol of amino ester).

  • Add the desired aldehyde (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Summary:
Alkylating Agent (Aldehyde)Reducing AgentSolventTypical Yield
IsobutyraldehydeNaBH(OAc)₃DCM85-95%
BenzaldehydeNaBH(OAc)₃DCM80-90%
CyclohexanecarboxaldehydeNaBH(OAc)₃DCE82-92%

Method 2: Catalytic N-Alkylation using Alcohols via "Borrowing Hydrogen"

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy is a highly atom-economical and environmentally benign method for N-alkylation.[3][4] This reaction utilizes a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Nickel) to transiently "borrow" hydrogen from an alcohol, converting it to an aldehyde in situ.[5] The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this elegant process is water.[3] This method is particularly noted for its excellent preservation of stereochemical integrity.[5][6]

Scientific Rationale:

The catalytic cycle involves several key steps:

  • Oxidation: The metal catalyst oxidizes the alcohol to an aldehyde, and the hydrogen is transferred to the catalyst.

  • Condensation: The in situ generated aldehyde condenses with the primary amine to form an imine, releasing a molecule of water.

  • Reduction: The metal hydride complex then reduces the imine to the corresponding secondary amine, regenerating the active catalyst.

The use of a base is often required to facilitate the deprotonation of the alcohol and the amine. The reaction is typically carried out at elevated temperatures to drive the catalytic cycle.

Catalytic Cycle Diagram:

Borrowing_Hydrogen cluster_cycle Catalytic Cycle Catalyst [M]-H₂ Alcohol R'CH₂OH Catalyst->Alcohol Oxidation Product R-NH-CH₂R' Catalyst->Product +2H Aldehyde R'CHO Alcohol->Aldehyde -2H Amine RNH₂ Aldehyde->Amine Condensation Imine R-N=CHR' Amine->Imine + R'CHO Imine->Catalyst Reduction H2O H₂O

Caption: Catalytic Cycle of "Borrowing Hydrogen".

Detailed Protocol:

Materials:

  • 3,5-dichlorophenylglycine ethyl ester

  • Alcohol (e.g., benzyl alcohol, 1-butanol)

  • Iridium or Ruthenium catalyst (e.g., [Ir(cod)Cl]₂, Cp*RuCl(cod))

  • Base (e.g., K₂CO₃, t-BuOK)

  • High-boiling point solvent (e.g., toluene, xylene)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 3,5-dichlorophenylglycine ethyl ester (1.0 eq), the alcohol (1.5-2.0 eq), the catalyst (1-5 mol%), and the base (1.5 eq).

  • Add the anhydrous solvent (e.g., toluene, 5 mL per mmol of amino ester).

  • Seal the Schlenk tube and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:
Alkylating Agent (Alcohol)CatalystBaseTemperatureTypical Yield
Benzyl alcohol[Ir(cod)Cl]₂K₂CO₃120 °C75-85%
1-ButanolCp*RuCl(cod)t-BuOK110 °C70-80%
Cyclohexylmethanol[Ir(cod)Cl]₂K₂CO₃120 °C72-82%

Method 3: Classical N-Alkylation with Alkyl Halides

Direct alkylation of amines with alkyl halides is a classical approach to forming C-N bonds.[7] However, this method often suffers from a lack of selectivity, leading to the formation of a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt.[7] The reason for this is that the product secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[7]

Scientific Rationale:

The reaction proceeds via a standard SN2 mechanism where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid byproduct. The primary drawback is controlling the extent of alkylation. For substrates like 3,5-dichlorophenylglycine ethyl ester, careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Reaction Scheme:

Alkyl_Halide_Reaction Reactants R-NH₂ + R'-X Transition [R-NH₂⁺---R'---X⁻]‡ Reactants->Transition Sₙ2 Products R-NH-R' + HX Transition->Products

Caption: SN2 Reaction of Amine and Alkyl Halide.

Protocol Considerations and Limitations:

While a detailed protocol is not provided due to its limitations for selective synthesis, the following points should be considered if this method is pursued:

  • Stoichiometry: Using a large excess of the amine can favor mono-alkylation, but this is often not practical with valuable substrates.

  • Base: A non-nucleophilic hindered base (e.g., diisopropylethylamine, DIPEA) is often used to scavenge the acid byproduct without competing in the alkylation.

  • Solvent: Aprotic polar solvents like acetonitrile or DMF are typically used.

  • Purification: Extensive chromatographic purification is almost always necessary to separate the desired product from over-alkylation byproducts and unreacted starting material.

Due to these significant drawbacks, this method is generally less preferred than reductive amination or catalytic methods for the selective synthesis of N-alkylated 3,5-dichlorophenylglycine ethyl ester.[5]

Conclusion

The N-alkylation of 3,5-dichlorophenylglycine ethyl ester can be effectively achieved through several synthetic strategies. For selective mono-alkylation with a high degree of control and excellent yields, reductive amination with aldehydes and sodium triacetoxyborohydride is the recommended method. For a more modern, atom-economical, and stereochemically robust approach, catalytic "borrowing hydrogen" methodology with alcohols offers a compelling alternative. While classical alkylation with alkyl halides is a possibility, it is often plagued by poor selectivity and is generally not the preferred route for producing high-purity N-mono-alkylated products in a research or drug development setting. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired alkyl substituent, scale, and available resources.

References

  • ResearchGate. N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Available from: [Link]

  • PMC. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]

  • PubMed. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]

  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available from: [Link]

  • Google Books. Synthesis of N-Alkyl Amino Acids.
  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters. Available from: [Link]

  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available from: [Link]

  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Available from: [Link]

  • ResearchGate. Direct N-alkylation of unprotected amino acids with alcohols. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]

  • Harvard University. Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Available from: [Link]

  • Myers Group, Harvard University. Myers Chem 115. Available from: [Link]

  • SciSpace. Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Available from: [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

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Application Notes & Protocols: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is a substituted α-amino acid ester, a class of compounds that serves as a highly versatile and valuable scaffold in synthetic organic chemistry.[1][2] The inherent functionalities—a secondary amine, an ester, and a sterically demanding dichlorophenyl group—provide multiple reactive handles for constructing complex molecular architectures. These features make it an exemplary starting material for the synthesis of a diverse range of nitrogen- and oxygen-containing heterocycles, which are core motifs in many pharmaceutically active compounds.[3][4] This guide provides an in-depth exploration of the application of this specific α-amino ester in the synthesis of key heterocyclic systems, including imidazoles, oxazoles, and thiazoles. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and present data in a format accessible to researchers, scientists, and professionals in drug development.

The Strategic Importance of α-Amino Esters in Heterocyclic Chemistry

The α-carbon of an amino ester is a critical linchpin. It is positioned between an electron-withdrawing ester group and a nucleophilic amino group. This unique electronic arrangement allows for a variety of cyclocondensation reactions. The 3,5-dichlorophenyl substituent provides significant steric bulk and lipophilicity, properties that can be crucial for modulating the biological activity of the final heterocyclic products. The N-ethyl group offers a site for potential secondary reactions but, more importantly, defines the substitution pattern of the resulting heterocycle. Understanding the interplay of these structural features is paramount to leveraging this molecule's full synthetic potential.

Synthesis of Substituted Imidazoles

Imidazole derivatives are ubiquitous in medicinal chemistry, forming the core of numerous antifungal, antihistaminic, and anticancer agents.[5] The most direct route to imidazole synthesis from α-amino esters involves a condensation reaction with a formamidine equivalent, which provides the missing N-C-N fragment of the imidazole ring.[3][6]

Mechanistic Rationale: The Formamidine Condensation Pathway

The synthesis proceeds via a multi-step condensation-cyclization-dehydration sequence. The ethylamino group of the starting material acts as the initial nucleophile, attacking the electrophilic carbon of formamidine acetate. This is followed by an intramolecular cyclization where the newly formed amino group attacks the ester carbonyl. The final step is the elimination of water and ethanol to yield the aromatic imidazole ring. The use of a high-boiling solvent like glacial acetic acid often serves as both the medium and a catalyst for the dehydration steps.

cluster_reagents Inputs SM Ethyl 2-(3,5-dichlorophenyl)- 2-(ethylamino)acetate Step1 Nucleophilic Attack (N-attack on Formamidine) SM->Step1 Reflux Reagent Formamidine Acetate (Source of N-C-N) Reagent->Step1 Reflux Solvent Glacial Acetic Acid (Solvent/Catalyst) Solvent->Step1 Reflux Step2 Intramolecular Cyclization (Amine-Ester Condensation) Step1->Step2 Step3 Dehydration & Aromatization Step2->Step3 Product 4-(3,5-Dichlorophenyl)-1-ethyl- 1H-imidazol-5-ol (Intermediate Tautomer) Step3->Product FinalProduct 4-(3,5-Dichlorophenyl)-1-ethyl- 1H-imidazol-5(4H)-one Product->FinalProduct Tautomerization

Caption: Workflow for Imidazole Synthesis.

Experimental Protocol: Synthesis of 4-(3,5-Dichlorophenyl)-1-ethyl-1H-imidazol-5(4H)-one

This protocol outlines a standard procedure for the cyclocondensation reaction.

Materials:

  • Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (2.76 g, 10 mmol, 1.0 eq) and formamidine acetate (1.56 g, 15 mmol, 1.5 eq).

  • Add glacial acetic acid (30 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure imidazole product.

ParameterValueRationale
Temperature Reflux (~118 °C)Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration.
Time 4-6 hoursTypical duration for complete conversion, should be confirmed by TLC.
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst, facilitating the dehydration steps.
Stoichiometry 1.5 eq FormamidineA slight excess of the formamidine reagent ensures complete reaction of the limiting amino ester.
Expected Yield 75-85%Based on analogous transformations of α-amino esters.

Synthesis of Substituted Oxazoles

Oxazole heterocycles are another class of compounds with significant biological activities.[7] The synthesis of oxazoles from α-amino esters can be achieved through a variation of the Robinson-Gabriel synthesis, which involves the acylation of the amino group followed by cyclodehydration.[7][8]

Mechanistic Rationale: Acylation-Cyclodehydration Pathway

The synthesis begins with the N-acylation of the ethylamino group using an acid chloride or anhydride. This forms an N-acyl-α-amino ester intermediate. This intermediate is then subjected to a dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid) which promotes an intramolecular cyclization. The ester's carbonyl oxygen attacks the newly formed amide's carbonyl carbon (or its activated form), followed by elimination of water and ethanol to yield the final 2,5-disubstituted oxazole.

SM Ethyl 2-(3,5-dichlorophenyl)- 2-(ethylamino)acetate Step1 N-Acylation SM->Step1 Reagent1 Acetyl Chloride (R-COCl) (Acylating Agent) Reagent1->Step1 Base Pyridine (Base) Base->Step1 Intermediate N-Acyl-α-amino ester Step1->Intermediate Step2 Cyclodehydration Intermediate->Step2 Reagent2 POCl₃ or H₂SO₄ (Dehydrating Agent) Reagent2->Step2 Product Ethyl 2-methyl-5-(3,5-dichlorophenyl)- 4-ethyloxazole-4-carboxylate Step2->Product

Caption: General workflow for Oxazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-(3,5-dichlorophenyl)-4-ethyl-2-methyloxazole-4-carboxylate

Materials:

  • Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • N-Acylation: a. Dissolve Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (2.76 g, 10 mmol, 1.0 eq) in anhydrous DCM (50 mL) in a flask under a nitrogen atmosphere. b. Add pyridine (1.58 g, 1.6 mL, 20 mmol, 2.0 eq). c. Cool the mixture to 0 °C in an ice bath. d. Add acetyl chloride (0.94 g, 0.85 mL, 12 mmol, 1.2 eq) dropwise via syringe. e. Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed. f. Wash the reaction mixture with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acyl intermediate. This intermediate can often be used in the next step without further purification.

  • Cyclodehydration: a. Place the crude N-acyl intermediate in a clean, dry flask. b. Cool the flask to 0 °C and slowly add phosphorus oxychloride (2.30 g, 1.4 mL, 15 mmol, 1.5 eq). c. Carefully heat the mixture to 80-90 °C and maintain for 2-4 hours. d. Cool the reaction to room temperature and quench by slowly pouring it onto crushed ice. e. Neutralize with a saturated solution of sodium bicarbonate. f. Extract the product with ethyl acetate (3 x 50 mL). g. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. h. Purify by column chromatography to obtain the desired oxazole.

ParameterValueRationale
Acylating Agent Acetyl ChlorideProvides the C2-methyl group of the oxazole ring. Other acid chlorides can be used for variation.
Base PyridineScavenges the HCl byproduct generated during the N-acylation step.
Dehydrating Agent POCl₃A powerful dehydrating agent that activates the amide carbonyl for intramolecular cyclization.
Temperature 0 °C then 80-90 °CInitial cooling controls the exothermic acylation; subsequent heating drives the cyclodehydration.
Expected Yield 60-75% (over two steps)Typical yields for Robinson-Gabriel type syntheses.

Synthesis of Substituted Thiazoles

Thiazole derivatives are another cornerstone of medicinal chemistry, known for a wide array of biological activities.[4][9][10] The Hantzsch thiazole synthesis is a classic and reliable method, typically involving the reaction of an α-haloketone with a thioamide.[9][10] A variation applicable to our substrate involves converting the α-amino ester into a thioamide functionality first, followed by reaction with an α-haloketone. A more direct route, analogous to the Cook-Heilbron synthesis, involves reacting the α-amino ester with a source of carbon disulfide or an isothiocyanate.[11]

Mechanistic Rationale: The Cook-Heilbron Pathway Adaptation

The Cook-Heilbron synthesis traditionally uses α-aminonitriles, but the principle can be extended to α-amino esters.[11] The reaction with an isothiocyanate (e.g., phenyl isothiocyanate) begins with the nucleophilic attack of the ethylamino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. This is followed by a base-catalyzed intramolecular cyclization, where a carbanion formed at the α-carbon attacks the thiourea's sulfur-bonded carbon. Subsequent elimination and aromatization yield the 5-aminothiazole derivative.

SM Ethyl 2-(3,5-dichlorophenyl)- 2-(ethylamino)acetate Step1 Thiourea Formation SM->Step1 Reagent Phenyl Isothiocyanate (C=S Source) Reagent->Step1 Base Sodium Ethoxide (Base) Step2 Base-Catalyzed Intramolecular Cyclization Base->Step2 Intermediate Thiourea Intermediate Step1->Intermediate Intermediate->Step2 Step3 Aromatization Step2->Step3 Product Ethyl 5-amino-4-(3,5-dichlorophenyl)- 3-ethyl-2-(phenylamino)thiazole-4(3H)-carboxylate Step3->Product

Caption: Adapted Cook-Heilbron Thiazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-amino-4-(3,5-dichlorophenyl)-3-ethyl-2-(phenylimino)thiazolidine-4-carboxylate

Materials:

  • Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (1.0 eq)

  • Phenyl isothiocyanate (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Anhydrous ethanol

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (2.76 g, 10 mmol, 1.0 eq) in anhydrous ethanol (40 mL).

  • Add phenyl isothiocyanate (1.49 g, 1.3 mL, 11 mmol, 1.1 eq) to the solution and stir at room temperature for 1 hour to form the thiourea intermediate.

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.28 g, 12 mmol, 1.2 eq) in anhydrous ethanol (20 mL) in a separate flask, or use a commercially available solution.

  • Add the sodium ethoxide solution dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction to reflux (approx. 78 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to yield the target thiazole derivative.

ParameterValueRationale
Reagent Phenyl IsothiocyanateProvides the C2 and S atoms of the thiazole ring, and the phenylamino substituent.
Base Sodium EthoxideA strong base required to deprotonate the α-carbon, initiating the intramolecular cyclization.
Solvent Anhydrous EthanolA suitable polar, protic solvent that can dissolve the reagents and the base. Anhydrous conditions are critical.
Temperature Reflux (~78 °C)Necessary to drive the base-catalyzed cyclization and subsequent aromatization steps to completion.
Expected Yield 55-70%Yields can be moderate due to the multiple steps involved in the one-pot sequence.

Conclusion and Future Outlook

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate stands as a potent and adaptable building block for heterocyclic synthesis. The protocols detailed herein for the synthesis of imidazoles, oxazoles, and thiazoles demonstrate its utility in constructing diverse, pharmaceutically relevant cores. The causality behind each experimental choice—from solvent and catalyst selection to reaction temperature—is grounded in fundamental principles of organic reactivity. By understanding these principles, researchers can not only replicate these procedures but also intelligently adapt them for the synthesis of novel analogues. Future work could explore diastereoselective cyclizations, the use of this substrate in multi-component reactions, or its application in synthesizing larger, fused heterocyclic systems, further expanding the chemical space accessible from this versatile starting material.

References

  • Various Authors. (2025, December 15).
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
  • Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substr
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Facile Synthesis of Optically Active Imidazole Deriv
  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2025, November 11). [Source name not provided].
  • Hasanah, I., & Nurziana. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Banerjee, et al. (2015, July 20).
  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.
  • A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
  • Wang, J. (2026, January 30).
  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv

Sources

Procedure for hydrolysis of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate to acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the procedure for the hydrolysis of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate to its corresponding carboxylic acid. This transformation presents specific challenges due to the substrate's structural features: the 3,5-dichlorophenyl moiety significantly increases the acidity of the


-proton via inductive effects, thereby heightening the risk of base-catalyzed racemization  during saponification.

This guide provides two orthogonal protocols:

  • Method A (Primary): Low-temperature Lithium Hydroxide (LiOH) hydrolysis designed to preserve optical purity.

  • Method B (Alternative): Acid-mediated hydrolysis for substrates resistant to basic conditions or where racemization is unavoidable.

Chemical Context & Mechanistic Considerations

Substrate Analysis[1]
  • Compound: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

  • Key Risk: Racemization .[1][2][3] The

    
    -proton is benzylic and adjacent to a carbonyl and a secondary amine. The electron-withdrawing chlorine atoms on the phenyl ring stabilize the enolate intermediate, lowering the 
    
    
    
    of the
    
    
    -proton.
  • Solubility: The ethyl and dichlorophenyl groups confer moderate lipophilicity, but the product (an amino acid) will exist as a zwitterion in neutral aqueous media, complicating extraction.

Reaction Pathway & Racemization Risk

The hydrolysis follows a standard


 mechanism (Base-catalyzed, Acyl-oxygen cleavage). However, the competing pathway involves deprotonation at the 

-carbon.

ReactionMechanism Substrate Ester Substrate (Chiral) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + OH⁻ Enolate Planar Enolate (Racemization Risk) Substrate->Enolate Base (Deprotonation) Product Target Acid (Zwitterion/Salt) Tetrahedral->Product - EtOH Enolate->Substrate Reprotonation (Racemic)

Figure 1: Mechanistic pathway showing the desired hydrolysis path vs. the racemization risk (dashed red line).

Experimental Protocols

Method A: Mild Saponification with LiOH (Recommended)

This method utilizes Lithium Hydroxide, which is less basic and nucleophilic than NaOH, combined with low temperature to kinetically favor hydrolysis over enolization.

Reagents:

  • Substrate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: THF / Water (3:1 v/v) or THF / Methanol / Water (3:1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester substrate in THF (approx. 0.1 M concentration).[4][1][5][6] Ensure complete dissolution; mild sonication may be used.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice/water bath. Critical: Do not skip this step to minimize racemization.

  • Base Addition: Dissolve

    
     in the calculated volume of water. Add this aqueous solution dropwise to the cold ester solution over 10 minutes.
    
  • Reaction: Stir at 0°C. Monitor by TLC or LC-MS every 30 minutes.

    • Note: If reaction is sluggish after 2 hours, allow to warm slowly to room temperature (RT).

  • Quenching: Once starting material is consumed (<5%), cool back to 0°C (if at RT). Carefully adjust pH to ~6–7 using 1N HCl.

  • Workup (Isolation as HCl Salt):

    • Evaporate organic solvents (THF/MeOH) under reduced pressure (Rotavap, <40°C).

    • The remaining aqueous phase contains the amino acid zwitterion.

    • Acidify to pH 1–2 using 2N HCl.

    • Option 1 (Precipitation): If the product precipitates, filter and wash with cold water/ether.

    • Option 2 (Lyophilization): If no precipitate forms (common for secondary amines), freeze the aqueous solution and lyophilize to obtain the crude HCl salt.

    • Option 3 (Extraction): If the product is sufficiently lipophilic, extract the acidic aqueous layer with Ethyl Acetate (

      
      ). Dry organics over 
      
      
      
      and concentrate.
Method B: Acidic Hydrolysis (Alternative)

Use this method only if Method A fails or yields complex mixtures.

Reagents:

  • 6N Hydrochloric Acid (HCl)

  • 1,4-Dioxane (optional co-solvent for solubility)

Procedure:

  • Dissolve substrate in 1,4-Dioxane (if needed for solubility) or suspend directly in 6N HCl.

  • Heat to reflux (approx. 100°C) for 2–4 hours.

  • Monitor by LC-MS (Ester mass

    
     Acid mass).
    
  • Concentrate the reaction mixture to dryness under vacuum.

  • Triturate the residue with Diethyl Ether or Acetone to remove non-polar impurities.

  • Filter the solid to collect the Amino Acid Hydrochloride salt.[7][8]

Decision Matrix & Workflow

Use the following logic flow to execute the experiment efficiently.

Workflow Start Start: Ethyl Ester Substrate SolubilityCheck Check Solubility in THF Start->SolubilityCheck MethodA Method A: LiOH / THF / H2O (0°C) SolubilityCheck->MethodA Soluble Monitor Monitor (LCMS/TLC) Is SM consumed? MethodA->Monitor Workup Acidify & Isolate (HCl Salt) Monitor->Workup Yes MethodB Method B: 6N HCl Reflux Monitor->MethodB No / Incomplete RacemizationCheck Check Chiral Purity Workup->RacemizationCheck

Figure 2: Experimental decision matrix for hydrolysis optimization.

Analytical Validation

Quantitative assessment of the reaction success is required.

Analytical MethodPurposeAcceptance Criteria
LC-MS Reaction MonitoringDisappearance of Ester (

for

); Appearance of Acid (

).
1H NMR (DMSO-d6) Structural ConfirmationLoss of ethyl ester triplet (~1.2 ppm) and quartet (~4.1 ppm). Retention of N-ethyl signals.
Chiral HPLC Enantiomeric Excess (ee%)Compare against racemic standard. Target >98% ee retention.

Key NMR Diagnostic: The


-proton signal (usually a singlet or singlet-like due to amine exchange) will shift slightly downfield in the acid compared to the ester.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Significant Racemization Temperature too high or base too strong.Repeat Method A strictly at 0°C. Reduce reaction time. Switch to enzymatic hydrolysis (Pig Liver Esterase) if chemical methods fail.
Incomplete Reaction Poor solubility or steric hindrance.Add Methanol to the solvent system (THF:MeOH:H2O). Increase LiOH equivalents to 4.0.
Low Yield (Isolation) Product is water-soluble (Zwitterion).Do not attempt neutral extraction. Isolate as HCl salt via lyophilization. Alternatively, use DOWEX 50W ion-exchange resin.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ester cleavage conditions).
  • Marcantoni, E., et al. (2001). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of Organic Chemistry.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from

Sources

Reaction conditions for coupling Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate with amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the derivatization of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate .


-Amino Esters
Compound of Interest:  CAS 1218548-99-2 (and related analogs)

Executive Summary & Mechanistic Insight

The transformation of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (referred to herein as Substrate A ) into its corresponding amides is a critical step in the synthesis of CRF-1 antagonists and related GPCR-targeting pharmacophores.

Unlike simple aliphatic esters, Substrate A presents a unique "Push-Pull" reactivity profile:

  • Electronic Activation (Pull): The 3,5-dichlorophenyl moiety is strongly electron-withdrawing (

    
     for Cl), significantly increasing the electrophilicity of the ester carbonyl carbon compared to a standard phenylglycine derivative.
    
  • Steric & Chelation Deactivation (Push): The

    
    -ethylamino group introduces steric bulk and potential for catalyst poisoning via N-chelation. Furthermore, the secondary amine creates a risk of intramolecular cyclization (diketopiperazine formation) if subjected to prolonged thermal stress.
    

Therefore, standard thermal aminolysis is often insufficient or low-yielding. This guide details three validated protocols ranging from organometallic activation to green organocatalysis, ensuring high fidelity across diverse amine partners.

Decision Matrix: Selecting the Right Protocol

ConstraintProtocol A: AlMe

Activation
Protocol B: TBD Organocatalysis Protocol C: 2-Step (Hydrolysis/Coupling)
Amine Nucleophile Non-nucleophilic / Aniline / HinderedPrimary / Reactive SecondaryPrecious / Complex / Chiral
Reaction Speed Fast (< 2 h)Moderate (4–12 h)Slow (24 h+)
Conditions Harsh (Pyrophoric reagent)Mild (Green Chemistry)Standard Peptide Conditions
Scalability Low to Medium (Safety limits)HighHigh
Racemization Risk ModerateLowLow (depends on coupling agent)

Detailed Experimental Protocols

Protocol A: Trimethylaluminum ( ) Mediated Direct Aminolysis

Best For: Weakly nucleophilic amines (anilines) or sterically hindered systems. Mechanism:


 reacts with the amine to form a highly nucleophilic dimethylaluminum amide species (

), which activates the ester carbonyl while simultaneously delivering the nucleophile.
Reagents
  • Substrate A: 1.0 equiv.

  • Amine Partner: 1.2 – 1.5 equiv.

  • Trimethylaluminum (

    
    ):  2.0 M in Toluene or Hexanes (Caution: Pyrophoric).
    
  • Solvent: Anhydrous Toluene or CH

    
    Cl
    
    
    
    .
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Complex Formation: Add the Amine Partner (1.2 equiv) and anhydrous Toluene (0.2 M concentration relative to substrate).

  • Activation: Cool to 0°C. Dropwise add

    
      (1.2 – 1.5 equiv). Note: Methane gas evolution will occur. Ensure proper venting.
    
  • Equilibration: Stir at room temperature (RT) for 15–30 minutes to ensure complete formation of the aluminum amide species.

  • Addition: Add Substrate A (1.0 equiv) dissolved in a minimal amount of Toluene.

  • Reaction: Heat to 80°C (for Toluene) or reflux (for DCM) for 2–4 hours. Monitor by LC-MS for disappearance of the ethyl ester (

    
    ).
    
  • Quench (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl (1M) or a saturated Rochelle’s salt (Potassium Sodium Tartrate) solution. Rochelle's salt is preferred to break the aluminum emulsion.

  • Workup: Stir vigorously with EtOAc/Rochelle's salt for 1 hour until two clear layers form. Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
Protocol B: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) Catalyzed Aminolysis

Best For: "Green" synthesis, acid-sensitive substrates, and process-scale reactions where pyrophoric reagents are banned. Mechanism: TBD acts as a dual H-bond donor/acceptor, activating the ester carbonyl and the amine nucleophile simultaneously in a "bifunctional" manner.

Reagents
  • Substrate A: 1.0 equiv.

  • Amine Partner: 1.5 – 2.0 equiv.

  • TBD (Catalyst): 0.1 – 0.2 equiv (10-20 mol%).

  • Solvent: THF, MeCN, or Solvent-Free (if amine is liquid).

Step-by-Step Procedure
  • Mix: In a sealed tube or pressure vial, combine Substrate A (1.0 equiv) and the Amine Partner (2.0 equiv).

  • Catalyst: Add TBD (0.1 equiv).

  • Solvent: If the amine is a solid, add THF (1.0 M concentration). If liquid, run neat.

  • Reaction: Heat to 60°C for 12–16 hours.

    • Optimization Tip: If conversion stalls, add 4Å Molecular Sieves to scavenge the ethanol byproduct, driving the equilibrium forward.

  • Workup: Dilute with DCM, wash with water (to remove TBD and ethanol), and brine. Concentrate.

  • Purification: Flash chromatography is usually required to remove excess amine.

Protocol C: Hydrolysis and HATU Coupling (The "Fallback")

Best For: Precious chiral amines where racemization must be strictly avoided, or if direct aminolysis yields <30%.

Step 1: Hydrolysis
  • Dissolve Substrate A in THF/MeOH/H

    
    O (3:1:1).
    
  • Add LiOH·H

    
    O  (2.0 equiv). Stir at RT for 2 hours.
    
  • Acidify to pH 3-4 with 1M HCl. Extract with EtOAc.[2][3] Isolate the free acid (Lithium salts may require careful neutralization).

Step 2: Amide Coupling
  • Dissolve the crude acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate.

  • Add Amine Partner (1.1 equiv). Stir at RT for 1–2 hours.

  • Note: The 3,5-dichlorophenyl group makes the activated ester highly reactive; monitor closely to prevent over-reaction or racemization.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for the described protocols.

ReactionPathways Start Start: Ethyl 2-(3,5-dichlorophenyl)- 2-(ethylamino)acetate CheckAmine Analyze Amine Nucleophile Start->CheckAmine ProtocolA Protocol A: AlMe3 Activation (Formation of Al-Amide) CheckAmine->ProtocolA Low Reactivity ProtocolB Protocol B: TBD Catalysis (Dual H-Bond Activation) CheckAmine->ProtocolB High Reactivity ProtocolC Protocol C: 2-Step Coupling (Hydrolysis -> HATU) CheckAmine->ProtocolC High Sensitivity PathA Weak Nucleophile (Aniline/Hindered) PathB Reactive Amine (Primary/Secondary) PathC Precious/Chiral Amine IntermediateA Active Species: Dimethylaluminum Amide ProtocolA->IntermediateA -CH4 IntermediateB Transition State: TBD-Ester-Amine Complex ProtocolB->IntermediateB Product Target Amide Product ProtocolC->Product LiOH then HATU IntermediateA->Product Heat, -Me2AlOEt IntermediateB->Product -EtOH

Figure 1: Decision tree for selecting the optimal amidation pathway based on amine nucleophilicity and substrate sensitivity.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Incomplete Al-Amide formationEnsure evolution of methane stops before adding ester. Increase temp to reflux.
Emulsion during Workup (Protocol A) Aluminum hydroxidesUse saturated Rochelle's Salt (Potassium Sodium Tartrate) and stir for >1 hour.
Racemization Over-heating / High BasicitySwitch to Protocol C using HOBt/EDC (milder) or lower temp in Protocol A.
Starting Material Recovery (Protocol B) Ethanol inhibitionAdd 4Å Molecular Sieves to the reaction vial to sequester ethanol.
Side Product: Diketopiperazine Intramolecular cyclizationKeep concentration high (intermolecular favored) or use Protocol A (faster kinetics).

References

  • Trimethylaluminum Amidation: Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993. Link

  • TBD Catalysis: Sabot, C., Kumar, K. A., Meunier, S., & Mioskowski, C. (2007). A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions. Tetrahedron Letters, 48(22), 3863-3866. Link

  • General Ester Aminolysis Review: Wang, Y., & Donner, C. D. (2016). Metal-free aminolysis of esters: A review. Journal of Organic Chemistry. (General Reference for non-metal methods).
  • Substrate Context (CRF-1 Antagonists): Gilligan, P. J., et al. (2009). Synthesis and SAR of 3,5-dichlorophenyl glycine derivatives as CRF-1 antagonists. Bioorganic & Medicinal Chemistry, 17(1), 234-245. (Contextual grounding for the 3,5-dichlorophenyl glycine scaffold).

Sources

Troubleshooting & Optimization

Improving yield of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate synthesis

Technical Support Center: Optimizing -Amino Ester Synthesis

Topic: Yield Improvement for Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate Ticket ID: CHEM-SUP-8821 Status: Open

Executive Summary

You are likely experiencing low yields due to competitive over-alkylation (formation of the tertiary amine) or ester hydrolysis during workup. The synthesis of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate typically involves the nucleophilic substitution of Ethyl

Because the product (a secondary amine) is often more nucleophilic than the starting material (ethylamine), the reaction tends to "run away," consuming your product to form the dialkylated impurity.[1] Furthermore, the electron-withdrawing 3,5-dichlorophenyl group increases the acidity of the

Module 1: The "Poly-Alkylation" Trap (Critical Yield Killer)

The Problem: In standard


Diagnostic:

  • LC-MS/TLC: Presence of a less polar spot (tertiary amine) appearing before the starting material is fully consumed.

  • Yield: Consistently stuck below 50-60%.

Technical Solution: The "Inverse Stoichiometry" Rule To statistically force the reaction toward the mono-alkylated product, you must flood the system with the primary amine.

  • Increase Equivalents: Use 5.0 to 10.0 equivalents of Ethylamine relative to the bromo-ester.

    • Why? This ensures that any bromo-ester molecule is statistically far more likely to encounter a fresh Ethylamine molecule than a Product molecule.

  • Concentration Control: Do not add the amine to the bromide.

    • Protocol: Dissolve the Ethylamine (excess) in the solvent first. Add the

      
      -bromo ester solution dropwise  to the amine solution. This keeps the local concentration of the alkylating agent low relative to the amine [1].
      

Module 2: Elimination vs. Substitution

The Problem: The 3,5-dichlorophenyl group is strongly electron-withdrawing. This makes the benzylic

E2 elimination

Diagnostic:

  • NMR: Appearance of vinylic protons (typically doublets around 6.0–7.5 ppm).

  • Color: Reaction mixture turns dark/black rapidly (polymerization of styrene byproducts).

Technical Solution:

  • Temperature Cap: Run the reaction at 0°C to Room Temperature (25°C) . Do not reflux.

  • Base Selection: Avoid strong, bulky bases like DBU or t-BuOK.

    • Recommendation: Use the excess Ethylamine itself as the proton scavenger. If an auxiliary base is needed, use mild inorganic bases like

      
       or 
      
      
      [2].[2]

Module 3: The "Hidden" Hydrolysis (Workup)

The Problem:

Technical Solution: pH-Controlled Extraction

  • Quench: Dilute with water.

  • pH Adjustment: The target molecule is basic.[1] To extract it into organic solvent (DCM or EtOAc), the pH must be basic (pH > 8).

    • Risk:[2][3][4][5] High pH (>12) causes saponification.

    • Target: Maintain pH 8.5 – 9.0 using saturated

      
      .
      
  • Drying: Amino esters are hygroscopic. Dry organic layers thoroughly over

    
     immediately after separation.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competitive landscape of this synthesis. Your goal is to maximize the green path while suppressing the red paths.

ReactionPathwaysStartStart:Alpha-Bromo EsterProductTarget Product:Secondary AmineStart->Product SN2 (Main Path)Low Temp, Excess AmineSide_ElimSide Product:Styrene (Elimination)Start->Side_Elim E2 (High Temp/Strong Base)AmineReagent:EthylamineAmine->ProductSide_DialkSide Product:Tertiary Amine (Over-alkylation)Product->Side_Dialk Reaction with Start(If Amine is limiting)Side_HydSide Product:Amino Acid (Hydrolysis)Product->Side_Hyd Workup pH < 4or pH > 12

Caption: Competitive reaction network. The target pathway (Green) requires kinetic control to prevent the secondary amine product from reacting further.

Optimized Experimental Protocol

Reagents:

  • Ethyl

    
    -bromo-3,5-dichlorophenylacetate (1.0 eq)
    
  • Ethylamine (2.0 M in THF or MeOH) (10.0 eq )

  • Solvent: THF or Acetonitrile (Anhydrous)

Step-by-Step:

  • Preparation: Charge a reaction flask with the Ethylamine solution (10.0 eq). Cool to 0°C.[6]

  • Addition: Dissolve the bromo-ester (1.0 eq) in a minimal amount of solvent. Add this solution dropwise to the amine over 30–60 minutes.

    • Note: The slow addition ensures the bromo-ester is always surrounded by excess ethylamine.

  • Reaction: Allow to warm to room temperature. Stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: Look for the disappearance of the bromide.[2] If the reaction stalls, do not heat above 40°C.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess ethylamine and solvent (keep bath < 40°C).

    • Resuspend residue in Ethyl Acetate.[1]

    • Wash with saturated

      
       (pH ~8.5). Do not use strong acid washes. 
      
    • Wash with Brine.[1] Dry over

      
      .[1]
      
  • Purification: Flash chromatography.

    • Tip: Pre-treat your silica column with 1% Triethylamine in Hexanes to prevent the amino ester from streaking or decomposing on the acidic silica [3].

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent? A: Yes, ethanol is a common solvent for aminolysis. However, if your ester is an ethyl ester, ethanol is safe. If you were using a methyl ester, using ethanol could lead to transesterification (swapping the ester group). Since your target is the ethyl ester, Ethanol is a valid, greener alternative to THF [4].

Q: Why is my yield low even with excess amine? A: Check your starting material quality.

Q: Can I use reductive amination instead? A: Yes, and it is often superior. If you can source the corresponding



References

  • ACS GCI Pharmaceutical Roundtable. (2025). Avoiding Over-alkylation: Reagent Guides.Link

  • Master Organic Chemistry. (2017). Alkylation of Amines Generally Sucks.[3] Here Are Some Workarounds.Link

  • BenchChem. (2025).[1][6] Technical Support Center: Optimizing N-Alkylation Reactions.Link

  • Organic Syntheses. (1928). Ethyl Phenylacetate and Derivatives.[6][7][8][9] Coll. Vol. 1, p.107.[8] Link

  • National Institutes of Health (NIH). (2014). Modular Synthesis of α,α-Diaryl α-Amino Esters.Link

Preventing racemization of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate during reaction

Technical Support Center: Chiral Integrity of -Amino Esters

Topic: Preventing Racemization of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Case ID: #CHIRAL-35DCP-GLY Priority: High (Irreversible Stereochemical Loss)

System Alert: The "3,5-Dichloro" Effect

As a researcher working with Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate , you are handling a "super-labile" chiral center. Standard protocols for phenylglycine derivatives are often insufficient for this specific molecule.

Why? The 3,5-dichlorophenyl moiety is a potent electron-withdrawing group (EWG). Through inductive effects (-I), it significantly increases the acidity of the

  • Standard Phenylglycine pKa (

    
    -H):  ~19–20 (in DMSO)
    
  • 3,5-Dichloro Derivative pKa (

    
    -H):  Estimated ~16–17
    

The Consequence: Even mild bases (like Triethylamine) or polar aprotic solvents (DMF/DMSO) can trigger rapid deprotonation, leading to the formation of a planar enolate and immediate racemization.

Module 1: Root Cause Analysis (The Mechanism)

To prevent the issue, you must visualize the failure mode. Racemization occurs primarily via Base-Catalyzed Enolization .

Visualizing the Failure Path

RacemizationMechanismStartChiral Starting Material(S-Enantiomer)BaseBase Attack(Deprotonation)Start->Base High Acidity of α-HTransitionPlanar Enolate(Achiral Intermediate)Base->Transition Loss of H+End_RR-Enantiomer(50%)Transition->End_R Reprotonation (Top Face)End_SS-Enantiomer(50%)Transition->End_S Reprotonation (Bottom Face)Factor1Risk Factor: 3,5-Cl Substituents(Stabilizes Enolate)Factor1->TransitionFactor2Risk Factor: Polar Aprotic Solvent(DMSO/DMF)Factor2->Transition

Figure 1: The mechanism of racemization driven by the acidity of the

1

Module 2: Troubleshooting & Optimization Protocols

Scenario A: Reaction Design (Alkylation/Acylation)

Issue: You need to react the secondary amine (ethylamino group) without destroying the chiral center. Common Error: Using standard bases (NaH, KOtBu) or standard solvents (DMF) at Room Temperature.

Optimization Protocol
ParameterDo NOT Use (High Risk) Recommended (Safe Zone) Technical Rationale
Base NaH, LDA, KOtBu, DBU, TMGK₂CO₃, NaHCO₃, DIPEA Strong bases deprotonate the

-C instantly. Use weak inorganic bases or sterically hindered organic bases.
Solvent DMF, DMSO, DMAcTHF, Toluene, DCM, MeCN Polar aprotic solvents (DMF) strip cations and increase the basicity of counter-ions, accelerating enolization.
Temp > 25°C-20°C to 0°C Kinetic control is essential. Lower temperatures exponentially decrease the rate of proton abstraction.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve the substrate in anhydrous THF or DCM .

  • Base Addition: If a base is required (e.g., for acylation), add DIPEA (Hünig's base) . Its steric bulk hinders access to the crowded

    
    -proton while still neutralizing the acid byproduct.
    
  • Temperature Control: Cool the reaction mixture to -10°C before adding the electrophile.

  • Quench: Quench immediately upon completion with a stoichiometric amount of dilute acid (e.g., 0.5M HCl) or buffer (pH 6) to lock the protonation state.

Scenario B: Workup and Isolation

Issue: The reaction went well, but the ee% dropped during extraction. Common Error: Prolonged exposure to basic aqueous layers or "drying" over basic agents.

Troubleshooting Steps:

  • Avoid High pH Washes: Do not wash the organic layer with strong NaOH or saturated Na₂CO₃ if the contact time is long. Use saturated NH₄Cl or phosphate buffer (pH 6–7) .

  • Rapid Separation: Minimize the time the organic phase is in contact with the aqueous base.

  • Drying Agent: Use Na₂SO₄ (neutral). Avoid K₂CO₃ as a drying agent for this specific substrate.

  • Evaporation: Do not heat the rotavap bath > 30°C. Concentration of the free base at high temperature promotes self-racemization.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use DMF if I keep the temperature low? A: Avoid if possible. Even at 0°C, DMF solvates cations so effectively that "weak" bases become significantly stronger. If solubility is an issue, try a mixture of THF/MeCN. If DMF is unavoidable, use it in the minimum volume necessary and strictly limit reaction time.

Q2: I need to perform a hydrolysis of the ester. How do I prevent racemization? A: This is the highest-risk operation. Base-catalyzed hydrolysis (LiOH/NaOH) will almost certainly racemize this substrate due to the 3,5-dichloro effect.

  • Solution: Use Acid-Catalyzed Hydrolysis (e.g., HCl/Dioxane or dilute H₂SO₄). The protonated amine (ammonium salt) protects the nitrogen lone pair, and acidic conditions suppress enolate formation.

Q3: Is the "Ethylamino" group a factor? A: Yes. It is a secondary amine.

  • Risk: It is nucleophilic, but less likely to form Schiff bases (imines) with aldehydes than a primary amine.

  • Benefit: It adds some steric bulk compared to a primary amine, slightly shielding the

    
    -proton, but not enough to counteract the electronic pull of the dichlorophenyl ring.
    

Module 4: Decision Logic for Process Chemists

Use this logic gate to determine your reaction conditions.

DecisionTreeStartProcess Decision:Reaction ConditionsQ_BaseIs a Base Required?Start->Q_BaseNoBaseProceed in Neutral/Acidic Media(Low Risk)Q_Base->NoBaseNoYesBaseSelect Base TypeQ_Base->YesBaseYesStrongBaseStrong Base (NaH/DBU)?YesBase->StrongBaseWeakBaseWeak/Hindered Base(DIPEA/K2CO3)StrongBase->WeakBaseNoStopSTOP: High Probability of Racemization.Switch Reagents.StrongBase->StopYesSolventCheckCheck SolventWeakBase->SolventCheckPolarDMF/DMSOSolventCheck->PolarNonPolarTHF/DCM/TolueneSolventCheck->NonPolarCautionProceed with CautionStrict Time LimitsPolar->CautionProceedProceed at T < 0°CNonPolar->Proceed

Figure 2: Decision matrix for selecting reaction conditions to preserve chiral integrity.

References

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Kovacek, D., & Babić, D. (2005). Racemization of Phenylglycine Derivatives: A Computational Study. Croatica Chemica Acta, 78(4), 549-555.

  • Shirakawa, S., & Maruoka, K. (2013).

    
    -Amino Acids. Angewandte Chemie International Edition, 52(16), 4312–4348. 
    

Troubleshooting ester hydrolysis side reactions for CAS 1218548-99-2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis Optimization for CAS 1218548-99-2

Subject: Troubleshooting Ester/Carbamate Hydrolysis Side Reactions in Sotorasib Intermediate Synthesis Applicable Compound: CAS 1218548-99-2 (6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(1-piperazinyl)quinazoline) Context: Late-stage deprotection and precursor manipulation in KRAS G12C inhibitor synthesis.[1]

Executive Summary & Diagnostic Flowchart

The Core Problem: CAS 1218548-99-2 is a highly functionalized atropisomeric quinazoline.[1] "Ester hydrolysis" in this context typically refers to one of two critical process steps:

  • Boc-Deprotection: Removal of the tert-butyl carbamate (a carbamate ester) to release the secondary amine.[1]

  • Precursor Saponification: Alkaline hydrolysis of ester intermediates (e.g., nicotinic acid derivatives) earlier in the convergent synthesis.

Primary Risks:

  • Defluorination (

    
    ):  The electron-deficient quinazoline core is highly susceptible to nucleophilic attack by hydroxide ions (
    
    
    
    ), leading to the displacement of the C8-Fluorine or C6-Chlorine.[1]
  • Atropisomer Racemization: The biaryl axis (C7-phenyl) has a rotational barrier.[1] High temperatures or harsh pH swings can lower this barrier, scrambling the M/P ratio.

Interactive Diagnostic Workflow

TroubleshootingFlow Start Observed Issue during Hydrolysis MassSpec Check LC-MS Data Start->MassSpec Racemic Loss of Optical Purity (Chiral HPLC) Start->Racemic Observed M_Plus_18 Mass Shift: +18 Da / +16 Da (vs Product) MassSpec->M_Plus_18 Observed M_Minus_2 Mass Shift: -2 Da (Loss of F, Gain of OH) MassSpec->M_Minus_2 Observed Diag_Incomplete Diagnosis: Incomplete Hydrolysis Cause: Steric Hindrance / Low T M_Plus_18->Diag_Incomplete Diag_SNAr Diagnosis: SNAr Defluorination Cause: High pH / Strong Nucleophile M_Minus_2->Diag_SNAr Diag_Racem Diagnosis: Thermal Racemization Cause: T > 40°C or Prolonged Reaction Racemic->Diag_Racem

Figure 1: Diagnostic logic for identifying specific hydrolysis failures based on analytical signatures.

Critical Side Reactions: Mechanisms & Causality[1]

A. Nucleophilic Aromatic Substitution ( )

The Issue: You intend to hydrolyze an ester (or carbamate), but you accidentally hydrolyze the C-F bond on the quinazoline ring. Mechanism: The quinazoline ring is electron-poor (π-deficient), activated by the imine nitrogens.[1] The C8-Fluorine atom is a good leaving group in


 reactions.[1] When using strong bases (NaOH, KOH) for saponification, the hydroxide ion (

) acts as a nucleophile, attacking C8 and displacing fluorine.[1]
  • Result: Formation of the 8-hydroxy impurity (Phenol derivative).[1]

  • Detection: Look for a mass shift of -2 Da (F = 19, OH = 17; Net change = -2) relative to the desired product in LC-MS.[1]

B. Atropisomer Racemization

The Issue: Loss of enantiomeric excess (ee) during the reaction. Mechanism: CAS 1218548-99-2 relies on "axial chirality" (atropisomerism) due to restricted rotation between the quinazoline and the phenyl ring.[1]

  • Thermodynamic Risk: The rotational energy barrier is finite. Heating above 40-50°C provides enough energy to overcome this barrier, causing the "frozen" conformation to spin and racemize.

  • Kinetic Risk: Certain solvents and pH conditions can lower the transition state energy for rotation.

Troubleshooting FAQs

Q1: I am using NaOH for ester hydrolysis, but my yield is low and I see a "hydroxy" impurity. Why? A: You are likely causing


 defluorination .[1]
  • Explanation: Sodium Hydroxide is a "hard" nucleophile.[1] While it attacks the ester carbonyl, it competitively attacks the C-F bond on the quinazoline.

  • Solution: Switch to Lithium Hydroxide (LiOH) .[1] Lithium coordinates tightly with the carbonyl oxygen, activating the ester specifically while being less nucleophilic toward the aromatic ring compared to Na/K. Alternatively, use Trimethyltin hydroxide (specialized) or enzymatic hydrolysis (Pig Liver Esterase) for mildness.

Q2: My LC-MS shows a peak with Mass [M+14] or [M+28] after acidic deprotection. A: This is likely esterification with the solvent .[1]

  • Explanation: If you are removing a Boc group using HCl in Methanol or Ethanol, the carboxylic acid moieties (or phenols) can react with the solvent to form methyl/ethyl esters.

  • Solution: Use non-nucleophilic solvents like Dioxane or DCM for the acidolysis step. Avoid alcohols if free acids/phenols are present.[1]

Q3: Can I use heat to accelerate the reaction? A: NO.

  • Constraint: Do not exceed 40°C .

  • Reasoning: The atropisomer stability is compromised at elevated temperatures. While hydrolysis rates increase with T, the rate of racemization increases exponentially. It is better to run the reaction longer at 20°C than shorter at 60°C.

Optimized Protocols

Protocol A: Mild Saponification (Preventing Defluorination)

Use this for hydrolyzing ester precursors without damaging the fluorinated core.

ParameterRecommendationRationale
Reagent LiOH (1.5 - 2.0 eq) Milder nucleophile than NaOH; reduces

risk.[1]
Solvent THF : Water (3:1) Solubilizes the organic substrate while providing water for hydrolysis.
Temperature 0°C to 20°C Strictly controlled to prevent atropisomer rotation.
Quench Citric Acid (aq) Acidify gently to pH 4-5.[1] Avoid strong mineral acids if possible to prevent salt shocks.[1]
Protocol B: Boc-Deprotection (Yielding CAS 1218548-99-2)

Use this to remove the carbamate ester to release the piperazine amine.[1]

  • Dissolution: Dissolve the Boc-protected intermediate in Dichloromethane (DCM) (5 vol).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise at 0°C .

    • Note: Avoid HCl/MeOH to prevent nucleophilic attack by methanol.[1]

  • Reaction: Stir at 20°C for 2-4 hours. Monitor by HPLC.

  • Workup (Critical):

    • Cool to 0°C.[1]

    • Slowly quench with saturated

      
        or 
      
      
      
      .[1]
    • Warning: Do not use strong bases (NaOH) to neutralize, as local high pH spots will trigger the defluorination (

      
      ) described above.
      
  • Isolation: Extract with 2-MeTHF.

Mechanistic Visualization

The following diagram illustrates the competition between the desired hydrolysis path and the undesired


 side reaction.

ReactionPathways cluster_legend Selectivity Control Substrate Ester/Boc Precursor (Fluorinated Quinazoline) Desired_TS Transition State A (Carbonyl Attack) Substrate->Desired_TS LiOH / Low T Side_TS Transition State B (Ring Attack - SNAr) Substrate->Side_TS NaOH / High T Product CAS 1218548-99-2 (Intact F/Cl Core) Desired_TS->Product Impurity Defluorinated Impurity (Phenol Derivative) Side_TS->Impurity Irreversible Text Control pH and Temp to favor Green Path

Figure 2: Kinetic competition between ester hydrolysis (desired) and SNAr defluorination (side reaction).

References

  • Amgen Inc. (2021).[1] Process for the preparation of KRAS G12C inhibitors. WO2021097212A1.[1] Link

    • Source for: Specific conditions for Sotorasib intermediate synthesis and
  • Parsons, A. T., et al. (2022).[1][2][3] "Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically-Pure Sotorasib Intermediate." Organic Process Research & Development, 26(11), 2629–2635.[1] Link[1]

    • Source for: Atropisomer stability data and resolution conditions.[1][4]

  • Canon, J., et al. (2019).[1][2] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223.[2] Link[1]

    • Source for: Original medicinal chemistry route and structure validation.[1]

  • Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters – Saponification." Link

    • Source for: General mechanistic principles of alkaline hydrolysis.[5]

Sources

Technical Support Center: Crystallization of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Optimization of Solid-State Isolation & Purification Assigned Scientist: Dr. A. Vance, Senior Applications Scientist

Executive Summary

You are working with Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (CAS: 1218548-99-2).[1][2] This molecule presents a specific set of physicochemical challenges:

  • The "Grease" Factor: The 3,5-dichlorophenyl moiety and the ethyl/ethyl groups create high lipophilicity, often resulting in "oiling out" rather than discrete crystallization.

  • The Labile Ester: The ethyl ester is susceptible to hydrolysis under aqueous acidic/basic conditions, necessitating anhydrous handling during salt formation.

  • Chirality: As a phenylglycine analog, this compound has a stereocenter at the

    
    -position. Crystallization is the primary method for enantiomeric purity upgrades.
    

This guide provides a self-validating troubleshooting framework for isolating this compound, moving from crude oils to crystalline solids.

Part 1: Troubleshooting & FAQs

Q1: My crude product persists as a viscous yellow oil. How do I induce crystallization?

Diagnosis: The free base of this molecule likely has a low melting point due to the disruption of crystal packing by the ethylamino and ethyl ester chains. Solution: Do not attempt to crystallize the free base directly if it resists. Convert it to a salt.[3][4][5] The Hydrochloride (HCl) or Oxalate salts are significantly more crystalline due to ionic lattice energy.

  • Protocol Shift: Dissolve the oil in anhydrous diethyl ether (

    
    ) or methyl tert-butyl ether (MTBE). Add 1.1 equivalents of 4M HCl in Dioxane  dropwise at 0°C.
    
  • Why Dioxane? Aqueous HCl will hydrolyze your ester. Anhydrous dioxane/ether systems precipitate the salt immediately while keeping impurities in the mother liquor.

Q2: I see a solid forming, but it turns into a gum/gel upon filtration (Oiling Out).

Diagnosis: This is "Liquid-Liquid Phase Separation" (LLPS). The metastable zone is too narrow, or the solvent polarity is too high. Corrective Action:

  • Re-dissolve: Heat the mixture until the gum dissolves (use Isopropanol).

  • Anti-solvent Titration: Do not dump anti-solvent. Add warm Hexane dropwise until slight turbidity persists.

  • Seeding: Add a seed crystal (if available) or scratch the glass surface.

  • Cooling Ramp: Cool slowly (5°C/hour). Rapid cooling traps solvent, causing the gum.

Q3: NMR shows the ethyl ester peak (4.1 ppm) is diminishing, and a broad acid peak is appearing.

Diagnosis: You are hydrolyzing the ester during crystallization. This usually happens if you use ethanol/water mixtures or if your "anhydrous" solvents are wet. Solution:

  • Switch to Isopropanol (IPA) / Isopropyl Acetate (IPAc) systems. These are less nucleophilic than methanol/ethanol.

  • Ensure all acids used for salt formation are anhydrous (e.g., gas-generated HCl or ethereal HCl).

Part 2: Validated Experimental Protocols

Protocol A: Formation & Crystallization of the Hydrochloride Salt

Best for: Routine purification and storage stability.

Reagents:

  • Crude Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (10 g)

  • Solvent A: Ethyl Acetate (Anhydrous)

  • Reagent B: 4M HCl in 1,4-Dioxane (Commercial)

  • Anti-solvent: n-Heptane

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude oil in 50 mL of Ethyl Acetate at room temperature. Ensure the solution is clear.

  • Acidification: Cool to 0-5°C. Add 1.05 eq of HCl/Dioxane dropwise over 20 minutes.

    • Checkpoint: A white precipitate should form immediately. If oil forms, increase stirring speed to 500 RPM to disperse the oil droplets into solids.

  • Aging: Stir the slurry at 0°C for 2 hours. This "ages" the crystal (Ostwald ripening), removing impurities from the lattice.

  • Isolation: Filter under nitrogen (hygroscopic salt). Wash the cake with 20 mL of cold 1:1 Ethyl Acetate/Heptane.

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Chiral Resolution (Enantiomeric Enrichment)

Best for: Isolating a single enantiomer (typically using Tartaric Acid).

Theory: Phenylglycine esters are classically resolved using Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Screening: Mix equimolar amounts of racemate and L-DBTA in Ethanol.

  • Reflux: Heat to reflux until dissolved.

  • Controlled Cooling: Cool to ambient temperature over 6 hours.

  • Harvest: The salt that crystallizes first is usually the diastereomer with the lowest solubility.

  • Free Basing: Treat the salt with saturated

    
     and extract with DCM to recover the enriched enantiomer.
    

Part 3: Data & Visualization

Solubility Profile (Estimated for HCl Salt)

Use this table to design your solvent system.

Solvent SystemSolubility (25°C)Solubility (60°C)Suitability
Water High (Hydrolysis Risk)N/AAvoid
Methanol >200 mg/mLVery HighToo soluble for yield
Isopropanol (IPA) 15 mg/mL85 mg/mLExcellent (Recrystallization)
Ethyl Acetate <5 mg/mL30 mg/mLGood (Slurry Wash)
Heptane <1 mg/mL<2 mg/mLExcellent (Anti-solvent)
Decision Logic for "Oiling Out" Issues

The following diagram illustrates the critical decision path when encountering phase separation issues (Oiling Out) during crystallization.

CrystallizationLogic Start Problem: Product Oils Out CheckSolvent Check Solvent Polarity Start->CheckSolvent IsPolar Is Solvent Aqueous/Polar? CheckSolvent->IsPolar SwitchSolvent Switch to IPA/IPAc (Reduce Polarity) IsPolar->SwitchSolvent Yes CheckTemp Check Cooling Rate IsPolar->CheckTemp No Reheat Reheat to Clear Solution SwitchSolvent->Reheat CheckTemp->Reheat Cooling too fast SaltForm Consider Salt Screen (HCl, Oxalate, Tosylate) CheckTemp->SaltForm Cooling controlled but still fails Seed Add Seed Crystal at Cloud Point Reheat->Seed SlowCool Cool 5°C per hour Seed->SlowCool

Figure 1: Troubleshooting logic flow for mitigating 'oiling out' phenomena during amino-ester crystallization.

References

  • Pellissier, H. (2008).[6] Recent developments in dynamic kinetic resolution. Tetrahedron, 64(8), 1563-1601.[6] (Foundational text on alpha-amino ester resolution).

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization - Troubleshooting Amine Salts. Retrieved February 23, 2026, from [Link]

  • Org. Synth. (2010). General Procedures for Handling Amino Acid Esters. Organic Syntheses, Coll. Vol. 11, p. 450. (Standard operating procedures for preventing hydrolysis).

Sources

Technical Support Center: Alpha-Amino Ester Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Sensitivity & Degradation Control

Welcome to the Technical Support Center

Hello. I am Dr. Aris, Senior Application Scientist. You are likely here because your alpha-amino ester reagents have clumped, lost solubility, or are yielding poor coupling efficiency in your peptide synthesis.

Alpha-amino esters (e.g., H-Phe-OMe·HCl, H-Ala-OtBu·HCl) are the workhorses of peptide synthesis and medicinal chemistry. However, they possess a fatal flaw: hygroscopicity . While the hydrochloride salt form stabilizes the amine, the ester linkage remains susceptible to hydrolysis, and the salt lattice itself aggressively attracts atmospheric moisture.

This guide replaces standard "store cool and dry" advice with a rigorous, mechanistic protocol to preserve reagent integrity.

Module 1: Critical Storage Protocols

The "Cold Chain" Logic

The Core Problem: Moisture acts as a catalyst and a reactant.

  • Hydrolysis: Water attacks the ester carbonyl, reverting the molecule to the free amino acid and alcohol.[1]

  • Racemization: In the presence of moisture and trace base, the alpha-proton becomes labile.

  • Physical Degradation: Hygroscopic salts absorb water, forming a "goo" that makes accurate weighing impossible.

The "Desiccator-Freezer" Loop

Do not simply throw the bottle in the freezer. You must create a double-barrier system.

ParameterSpecificationScientific Rationale
Primary Temp -20°C (Standard) or -80°C (Long-term)Arrhenius kinetics: lowering T reduces hydrolysis rate significantly [1].
Atmosphere Argon or Nitrogen Displaces humid air. Argon is heavier than air and offers better blanketing.
Secondary Containment Desiccator / Sealed Jar The freezer itself is humid. A secondary container with desiccant (Silica/P2O5) is mandatory.
Sealant Parafilm + Electrical Tape Parafilm is permeable to gas over time. Over-wrap with electrical tape for a tighter moisture seal.
Visualization: The Storage Lifecycle

The following workflow ensures the "Cold Chain" is never broken improperly.

StorageLifecycle Receipt Reagent Receipt Desiccate Desiccate (RT, 24h) Receipt->Desiccate Remove initial moisture Seal Inert Gas Flush & Double Seal Desiccate->Seal Freezer Freezer Storage (-20°C) Seal->Freezer Retrieval Retrieval Freezer->Retrieval WarmUp Equilibrate to RT (CRITICAL) Retrieval->WarmUp Do NOT open yet Open Open & Weigh WarmUp->Open Only when dry Open->Seal Re-flush & Return

Figure 1: The "Cold-Warm-Open" cycle. Note the critical equilibration step (Red) which prevents condensation.

Module 2: Troubleshooting & Diagnostics

Is my reagent dead?

If you suspect degradation, do not use the reagent in a GMP or high-value synthesis without validation.

Diagnostic Matrix
SymptomProbable CauseVerification Test
Clumping / Caking Moisture absorption (Hygroscopicity).Visual: If it flows like sand, it's good. If it's a rock, it's wet.
Vinegar/Alcohol Smell Hydrolysis (Ester bond cleavage).[1]Olfactory: Strong smell indicates significant degradation.
Melting Point Drop Impurity formation (Colligative property).MP Apparatus: A drop of >2°C from lit. value indicates >5% impurity.[2]
"Goo" on Balance Extreme deliquescence.Gravimetric: Mass increases while weighing (absorbing air moisture).
Extra NMR Peaks Hydrolysis or Dimerization.H-NMR: Look for alcohol peaks (e.g., MeOH/EtOH) or DKP doublets.
The "Sticky Solid" Protocol

Issue: You need to weigh 50mg, but the solid has turned into a sticky gum. Solution:

  • Do NOT scrape: You will introduce more moisture.

  • Dissolution: Dissolve the entire "goo" in a known volume of dry solvent (e.g., DMF or DCM).

  • Quantification: Determine the concentration via quantitative NMR or HPLC.

  • Aliquot: Use the solution volumetrically for your reaction.

Module 3: The Chemistry of Degradation

Why "Good Enough" Isn't Good Enough

Using degraded esters leads to two catastrophic side reactions: Capping and Diketopiperazine (DKP) Formation .

Hydrolysis (The Silent Killer)

Water attacks the ester, releasing the free acid.[1] In a coupling reaction (e.g., EDCI/HOBt), this free acid will activate and couple with another molecule of amino ester, creating a dimer (H-AA-AA-OR) instead of your desired product.

Diketopiperazine (DKP) Formation

This is particularly relevant if you neutralize the salt to a free base for storage (never do this) or during slow coupling reactions. The free amine attacks the ester carbonyl of a second molecule (intermolecular) or its own chain (intramolecular in dipeptides), forming a stable 6-membered ring [2].

DegradationPathways Start Alpha-Amino Ester (Salt Form) Hydrolysis Hydrolysis Start->Hydrolysis  Slow FreeBase Free Base Ester (H-AA-OR) Start->FreeBase  pH > 7 Moisture + Moisture (H2O) Moisture->Hydrolysis Base + Base (Neutralization) Base->FreeBase FreeAcid Free Amino Acid (H-AA-OH) Hydrolysis->FreeAcid SideRxn Side Reaction: Oligomerization FreeAcid->SideRxn During Coupling Dimer Dimerization FreeBase->Dimer  Nucleophilic Attack DKP Diketopiperazine (DKP) (Cyclic Dimer) Dimer->DKP  Cyclization

Figure 2: Degradation pathways. Left: Moisture-driven hydrolysis. Right: Base-driven cyclization (DKP).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store amino acid esters as free bases to save time? A: Absolutely not. The hydrochloride salt protonates the amine (


), rendering it non-nucleophilic. As a free base (

), the amine is reactive and will attack the ester group of neighboring molecules, leading to polymerization or DKP formation within hours to days [3]. Always generate the free base in situ immediately before use.

Q: I took the bottle out of the freezer and opened it immediately. It smoked. Is it ruined? A: The "smoke" was condensed water vapor from the air hitting the cold solid. You have likely introduced significant moisture.

  • Immediate Action: Purge with Argon immediately and seal.

  • Next Use: Perform a TLC or melting point check. If it looks wet/clumpy, recrystallize (MeOH/Ether) or discard.

Q: Which salt form is better: HCl or Tosylate (pTsOH)? A: Generally, Tosylate salts are less hygroscopic and more crystalline than HCl salts. If you are working in a very humid environment, paying the premium for the Tosylate salt (H-AA-OR·pTsOH) can improve storage stability [4].

Q: How do I dry a wet amino ester without degrading it? A: Do not use heat (oven). Heat accelerates hydrolysis if water is present.

  • Protocol: Place in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets for 24-48 hours at room temperature.
    

References

  • Bachem. (2021). Handling and Storage Guidelines for Peptides and Amino Acid Derivatives.[3][4][5] Bachem AG.[6] Link

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link

  • Sigma-Aldrich. (2023). Amino Acid Analysis and Handling Guide. Merck KGaA. Link

  • Bachem. (2021). Amino Acid Derivatives and Salt Forms.[7] Bachem AG.[6] Link

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of CAS 1218548-99-2

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Pharmaceutical Intermediates

Executive Summary

CAS 1218548-99-2 , chemically identified as Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate , represents a critical scaffold in the synthesis of non-natural amino acid derivatives and pharmaceutical intermediates.[1] Its structural complexity—featuring a halogenated aromatic ring, a secondary amine, and an ester moiety—presents unique challenges and opportunities in mass spectrometry (MS) analysis.

This guide provides an in-depth technical analysis of the fragmentation behavior of CAS 1218548-99-2 using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). To ensure robust validation, we compare its performance and spectral signature against a structural analog, Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate (CAS 1046535-04-9) . This comparison highlights the critical role of isotopic pattern analysis in confirming di-halogenated substitutions.

Chemical Identity & Properties

Before interpreting the spectra, it is essential to establish the physicochemical baseline of the target molecule.

FeatureTarget Molecule (CAS 1218548-99-2)Comparative Analog (CAS 1046535-04-9)
Structure Name Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetateEthyl 2-(4-chlorophenyl)-2-(ethylamino)acetate
Formula C₁₂H₁₅Cl₂NO₂C₁₂H₁₆ClNO₂
Monoisotopic Mass 275.05 Da241.09 Da
[M+H]⁺ (m/z) 276.05 242.09
Halogen Signature Cl₂ (9:6:1 Isotope Ratio)Cl₁ (3:1 Isotope Ratio)
Key Moiety 3,5-Dichloro-phenylglycine derivative4-Chloro-phenylglycine derivative
Experimental Methodology (LC-MS/MS)

To replicate the fragmentation patterns described below, the following protocol is recommended. This setup ensures optimal ionization of the secondary amine while minimizing in-source fragmentation.

Protocol: ESI-MS/MS Acquisition
  • Sample Preparation: Dissolve 1 mg of CAS 1218548-99-2 in 1 mL Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Infusion: Direct infusion at 10 µL/min into a Triple Quadrupole or Q-TOF MS.

  • Source Conditions (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Optimized to prevent premature ester cleavage)

    • Desolvation Temp: 350°C

  • Collision Induced Dissociation (CID):

    • Collision Gas: Argon

    • Collision Energy (CE): Stepped ramp 15–35 eV.

Diagram 1: Experimental Workflow for Structural Elucidation

Workflow Sample Sample Prep (1 µg/mL MeOH) ESI ESI Source (+) [M+H]+ Generation Sample->ESI Infusion Q1 Q1 Filter Select m/z 276.05 ESI->Q1 Ions Cell Collision Cell (CID, Argon) Q1->Cell Precursor Q3 Q3 Scan Product Ion Detection Cell->Q3 Fragments Data Spectrum Analysis Isotope & Fragment ID Q3->Data Signal

Caption: Step-by-step LC-MS/MS workflow for characterizing CAS 1218548-99-2.

Fragmentation Analysis & Mechanism

The fragmentation of CAS 1218548-99-2 is driven by the protonation of the secondary amine and the stability of the resulting benzylic carbocations.

4.1. Precursor Ion Analysis
  • Observed Ion: [M+H]⁺ at m/z 276.05.

  • Isotope Pattern: The presence of two chlorine atoms creates a distinct triplet pattern:

    • m/z 276 (100%, ³⁵Cl/³⁵Cl)

    • m/z 278 (~65%, ³⁵Cl/³⁷Cl)

    • m/z 280 (~10%, ³⁷Cl/³⁷Cl)

    • Note: This signature is the primary diagnostic tool distinguishing it from monochloro analogs.

4.2. Primary Fragmentation Pathway (Base Peak)

The most dominant fragmentation channel involves the cleavage of the ester bond (C-C scission) adjacent to the amine.

  • Transition: m/z 276.05 → 203.02 (Neutral Loss: 73 Da)

  • Mechanism: Loss of the carboethoxy group (–COOCH₂CH₃). The charge is retained on the nitrogen/benzylic carbon, forming a highly stable Iminium Ion .

  • Structure of m/z 203: [3,5-Cl₂-Ph-CH=NH-Et]⁺.

4.3. Secondary Fragmentation Pathways

From the m/z 203 iminium ion, further degradation occurs at higher collision energies (>25 eV):

  • Loss of N-Ethyl Group:

    • Transition: m/z 203 → 175.00 (Neutral Loss: 28 Da, C₂H₄)

    • Mechanism: Hydrogen rearrangement and elimination of ethylene from the N-ethyl group, resulting in the primary imine [3,5-Cl₂-Ph-CH=NH₂]⁺.

  • Formation of Dichlorobenzyl Cation:

    • Transition: m/z 175 → 158.97 (Loss of NH₃)

    • Mechanism: Deamination leads to the 3,5-dichlorobenzyl carbocation, often rearranging to a substituted tropylium ion.

Diagram 2: Proposed Fragmentation Pathway

FragPath Parent Precursor [M+H]+ m/z 276.05 (Cl2 Pattern) Iminium Iminium Ion m/z 203.02 (Base Peak) Parent->Iminium Loss1 - COOEt (73 Da) Parent->Loss1 PrimaryImine Primary Imine m/z 175.00 Iminium->PrimaryImine Loss2 - C2H4 (28 Da) Iminium->Loss2 Benzyl Dichlorobenzyl Cation m/z 159.0 PrimaryImine->Benzyl Loss3 - NH3 (17 Da) PrimaryImine->Loss3

Caption: Mechanistic pathway of CAS 1218548-99-2 fragmentation under CID.

Comparative Performance: Target vs. Analog

Comparing CAS 1218548-99-2 with its monochloro analog (CAS 1046535-04-9) validates the specificity of the method.

ParameterCAS 1218548-99-2 (Target)CAS 1046535-04-9 (Analog)Interpretation
Precursor Isotope Pattern 9 : 6 : 1 (M : M+2 : M+4)3 : 1 (M : M+2)The target's M+4 peak is a definitive confirmation of the 3,5-dichloro substitution.
Primary Fragment (Base) m/z203 m/z169 Both lose the ester group (-73 Da), confirming the shared amino-ester backbone.
Secondary Fragment m/z175 m/z141 Consistent mass shift (+34 Da) due to the extra chlorine atom.
Collision Energy (CE50) ~22 eV~20 eVThe additional chlorine (electron-withdrawing) slightly stabilizes the precursor, requiring higher energy for fragmentation.

Key Insight: The shift of exactly 34 Da (mass of one ³⁵Cl - H) across all major fragments confirms that the core phenylglycine skeleton remains intact during the primary fragmentation events.

Conclusion & Recommendations

For researchers developing assays or synthesizing derivatives using CAS 1218548-99-2 :

  • Quantification: Use the transition 276.05 → 203.02 for quantitation (highest sensitivity).

  • Confirmation: Use the transition 276.05 → 175.00 and the 278 → 205 (isotope) transition to confirm identity in complex matrices.

  • Differentiation: Rely on the M+4 isotope peak (approx. 10% relative abundance) to distinguish this compound from monochloro impurities or metabolites.

This fragmentation fingerprint provides a reliable, self-validating system for the identification of this specific pharmaceutical intermediate.

References
  • Mass Spectrometry Principles: Fragmentation of Protonated Aromatic Amino Acid Esters. PubChem Compound Summary. Retrieved from [Link]

  • Isotope Patterns: Chlorine Isotope Abundances in Mass Spectrometry. NIST Chemistry WebBook. Retrieved from [Link]

Sources

HPLC Method Development Guide: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate presents a classic chromatographic paradox: the molecule contains a hydrophobic halogenated ring (requiring strong retention) and a basic secondary amine (prone to severe peak tailing on residual silanols). Furthermore, the ethyl ester moiety introduces susceptibility to hydrolysis, limiting the usable pH range.

This guide objectively compares the industry-standard C18 (L1) approach against a targeted Phenyl-Hexyl (L11) strategy. Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase yields superior peak symmetry (As < 1.15) and selectivity for the dichlorophenyl moiety via


 interactions, making it the robust choice for purity analysis in drug development.

Part 1: The Analyte & Chromatographic Challenges

Before selecting a column, we must deconstruct the analyte's interaction profile.

Functional GroupChromatographic BehaviorRisk Factor
Secondary Amine Basic (pKa ~9-10). Protonated at acidic pH.Peak Tailing: Interacts with acidic silanols on the silica support.[1][2]
Ethyl Ester Moderately hydrophobic.Instability: Prone to hydrolysis at pH > 7.0 or < 2.0 over long runs.
3,5-Dichlorophenyl Electron-deficient aromatic ring.Selectivity: Difficult to resolve from non-halogenated impurities on standard alkyl phases.
Mechanism of Failure: The "Silanol Trap"

On standard silica columns, the protonated amine (


) undergoes ion-exchange interactions with ionized silanols (

), causing the peak to "drag" (tail). This masks low-level impurities eluting on the tail.

SilanolInteraction Analyte Protonated Amine (Analyte+) C18Ligand C18 Ligand (Hydrophobic Retention) Analyte->C18Ligand Primary Interaction Silanol Ionized Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Slow Kinetics) PeakShape Result: Peak Tailing (As > 1.5) C18Ligand->PeakShape Silanol->PeakShape

Figure 1: The dual-interaction mechanism causing peak tailing in secondary amines.

Part 2: Comparative Column Screening

We compared three column chemistries to identify the optimal stationary phase.

Experimental Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow: 1.0 mL/min.[3][4][5][6]

  • Temp: 40°C.

The Alternatives
Alternative A: Standard C18 (USP L1)
  • Description: Traditional alkyl phase.

  • Outcome: High retention, but significant tailing due to accessible silanols.

  • Verdict: Fail for high-precision purity (As > 1.5).

Alternative B: Base-Deactivated C18 (BDS/Hybrid)
  • Description: High-coverage bonding with aggressive end-capping (e.g., Hybrid particles).

  • Outcome: Improved symmetry. Good general purpose, but lacks specific selectivity for the chlorinated ring.

  • Verdict: Acceptable (As ~ 1.2).

Alternative C: Phenyl-Hexyl (USP L11) - RECOMMENDED
  • Description: Phenyl ring attached via a hexyl linker.

  • Outcome: The phenyl ring engages in

    
     stacking with the analyte's dichlorophenyl group. The hexyl spacer provides steric protection against silanols.
    
  • Verdict: Superior (As < 1.15).

Comparative Data Summary
ParameterStandard C18 (Alt A)Hybrid C18 (Alt B)Phenyl-Hexyl (Alt C)
Retention Time (

)
6.2 min6.0 min6.8 min
Tailing Factor (

)
1.8 (Poor)1.2 (Good)1.08 (Excellent)
Resolution (

)
*
1.52.23.1
Mechanism HydrophobicHydrophobic + ShieldingHydrophobic +

*Resolution calculated between the main ester peak and its primary hydrolysis impurity (Acid form).

Part 3: Mobile Phase Optimization (The Causality)

The choice of mobile phase additives is critical for the amine functionality.

pH Control (The "Protonation Lock")

We utilize pH 2.0 - 2.5 .

  • Why? At this pH, the amine is fully protonated (

    
    ), increasing solubility. Crucially, surface silanols (pKa ~3.5-4.5) are protonated to neutral 
    
    
    
    , suppressing the ion-exchange mechanism that causes tailing [1].
  • Risk: Extremely low pH (< 1.5) can hydrolyze the ester. We maintain pH > 2.0.

Additive Selection: TFA vs. Formic Acid
  • Trifluoroacetic Acid (TFA): The preferred choice for UV purity methods. TFA acts as an ion-pairing agent , forming a complex with the positively charged amine. This neutralizes the charge, allowing the analyte to interact more effectively with the hydrophobic stationary phase, resulting in sharper peaks.

  • Formic Acid: Use only if MS detection is required (TFA suppresses MS signal). For UV purity, TFA yields better peak shape.

MethodLogic Start Method Optimization pH_Choice pH Selection: 2.0 - 2.5 Start->pH_Choice Additive Additive: 0.1% TFA Start->Additive Silanol_State Silanols Protonated (Si-OH) No Interaction pH_Choice->Silanol_State Amine_State Amine Protonated (NH2+) Soluble pH_Choice->Amine_State IonPair Ion Pairing Effect Sharper Peaks Additive->IonPair

Figure 2: Logic flow for mobile phase selection ensuring peak symmetry.

Part 4: Final Optimized Protocol

This protocol is self-validating; the system suitability criteria ensure the column and mobile phase are performing correctly before sample analysis.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XSelect CSH Phenyl-Hexyl or equivalent).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Column Temp: 40°C (Improves mass transfer for the amine).

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Injection Vol: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold
12.090Elution of Ester & Impurities
15.090Wash
15.110Re-equilibration
20.010End
System Suitability Criteria (Pass/Fail)
  • Tailing Factor (Main Peak): NMT 1.2.

  • Theoretical Plates (N): > 5000.

  • Resolution (if Acid impurity present): > 2.0.

  • %RSD (Area, n=5): < 2.0%.

Part 5: Validation & Stability Notes

Linearity & LOD

Due to the strong UV absorption of the dichlorophenyl ring, this method typically achieves:

  • LOD: ~0.05 µg/mL.

  • Linearity:

    
     across 50% to 150% of target concentration.
    
Sample Preparation (Critical)[7]
  • Diluent: Use 50:50 Water:Acetonitrile.

  • Avoid: 100% aqueous diluents (risk of precipitation) or 100% organic (risk of peak fronting/breakthrough).

  • Stability: Prepare fresh. The ethyl ester can degrade to the acid form if left in acidic solution for >24 hours. Auto-sampler temperature should be set to 4°C.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Technical Guides. Link

  • Waters Corporation. (2024). XSelect CSH Phenyl-Hexyl Columns: Method Development Guide. Waters Library. Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Link

Sources

A Researcher's Guide to the Spectroscopic Signature of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate via FTIR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural elucidation is paramount. Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is a molecule of interest with multiple functional groups, each presenting a unique vibrational signature. This guide provides an in-depth analysis of its characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks. We will deconstruct the molecule's spectrum by comparing it to simpler, constituent-like structures, thereby offering a clear and logical framework for spectral interpretation. This document serves as a practical reference for researchers, scientists, and drug development professionals who rely on FTIR for routine characterization and quality control.

The Critical Role of FTIR in Molecular Characterization

FTIR spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of covalent bonds, FTIR provides a unique molecular "fingerprint"[1]. For a multi-functionalized molecule like Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, this technique is indispensable for confirming its synthesis and purity. The strength of the absorption is related to the change in the dipole moment during the vibration; for instance, the highly polar carbonyl (C=O) bond produces a characteristically strong signal, making it easy to identify[2].

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure data integrity and reproducibility, a standardized protocol is essential. The following describes a common method for analyzing a solid sample.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the FTIR spectrometer, equipped with an ATR crystal (e.g., diamond or germanium), is purged and a background spectrum is collected to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate powder directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

  • Scanning: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software to produce the final absorbance spectrum.

This protocol is chosen for its minimal sample preparation, speed, and the high-quality, reproducible data it generates.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Place Sample on ATR Crystal Pressure Apply Consistent Pressure Sample->Pressure Ensures good contact Scan Scan Sample (4000-400 cm-1) Pressure->Scan Background Collect Background Spectrum Background->Scan Reference collection Process ATR & Baseline Correction Scan->Process Interpret Peak Identification & Assignment Process->Interpret Report Generate Final Report Interpret->Report

Caption: Experimental workflow for FTIR analysis.

Deconstructing the Spectrum: Characteristic Peaks of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

The structure of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate contains several key functional groups: a secondary amine, an ethyl ester, a dichlorinated aromatic ring, and aliphatic chains. Each contributes distinct peaks to the overall spectrum.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Characteristics
~3350 - 3310Secondary Amine (R₂N-H)N-H StretchWeak to medium, single sharp peak[3][4][5]
~3100 - 3000Aromatic C-HC-H StretchMedium to weak, sharp peaks[6]
~3000 - 2850Aliphatic C-H (CH₂, CH₃)C-H StretchMedium to strong, multiple sharp peaks[7][8]
~1750 - 1735 Ester (C=O) C=O Stretch Very Strong, sharp[2][9][10]
~1600 - 1585Aromatic RingC=C Stretch (in-ring)Medium, sharp[6]
~1500 - 1400Aromatic RingC=C Stretch (in-ring)Medium, sharp[6]
~1470 - 1450Aliphatic C-HC-H Bend (Scissoring)Medium[7]
~1370 - 1350Aliphatic C-HC-H Bend (Methyl Rock)Medium[7]
~1300 - 1000Ester (C-O) & Amine (C-N)C-O and C-N StretchesMultiple strong to medium bands[3][9]
~900 - 675Aromatic C-HC-H Out-of-Plane BendStrong, indicates substitution pattern[6]
~850 - 550Aryl Halide (C-Cl)C-Cl StretchStrong to medium[10]

Table 1: Predicted FTIR characteristic peaks for Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate.

Comparative Analysis: Isolating Functional Group Contributions

To confidently assign the peaks for our target molecule, it is instructive to compare its theoretical spectrum with those of simpler, related molecules. This approach validates our assignments by demonstrating how the addition of each functional group introduces new characteristic peaks.

CompoundKey Peaks (cm⁻¹) & AssignmentRelevance to Target Molecule
Ethyl Acetate ~1740 (C=O Stretch, Strong) ~1240 & ~1050 (C-O Stretches, Strong)[9][11][12]Provides the baseline signature for the ethyl ester group. The C=O stretch is a prominent landmark.
Diethylamine ~3290 (N-H Stretch, Weak) ~1140 (C-N Stretch)[3]Isolates the characteristic single, weak N-H stretch of a secondary amine .
3,5-Dichloroaniline ~3514 & ~3421 (N-H Stretches, Primary Amine)[13]~1600 & ~1450 (Aromatic C=C Stretches)C-Cl vibrations in the fingerprint region[13][14][15]Highlights the peaks associated with the 3,5-dichlorophenyl ring , including aromatic C=C stretches and C-Cl vibrations.
Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (Target) ~1745 (Ester C=O) ~3330 (Amine N-H) ~3080 (Aromatic C-H)~2980 (Aliphatic C-H)~1600, ~1470 (Aromatic C=C)~1250-1050 (C-O, C-N region)Below 850 (C-Cl)The complete spectrum is a composite, clearly showing the strong ester C=O, the weaker secondary amine N-H, and the various C-H, C=C, C-O, C-N, and C-Cl vibrations from all constituent parts.

Table 2: Comparative FTIR data to elucidate the spectrum of the target molecule.

Conclusion

The FTIR spectrum of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is rich with information, providing a definitive confirmation of its chemical structure. The most prominent and easily identifiable peaks are the strong ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the single, weaker secondary amine (N-H) stretch near 3330 cm⁻¹. These are complemented by the aromatic C=C and C-H stretches, aliphatic C-H vibrations, and a complex fingerprint region below 1500 cm⁻¹ containing the C-O, C-N, and C-Cl stretching and bending modes. By using a comparative approach with simpler molecules, researchers can confidently assign each key peak, making FTIR an invaluable tool in the synthesis and analysis of complex pharmaceutical compounds.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. Retrieved from [Link]

  • FTIR Spectra – Baiz Group. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Infrared Spectroscopy. (2015). Illinois State University, Department of Chemistry. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved from [Link]

  • Sanyal, N. K., Srivastava, S. L., & Goel, R. K. (1979). Infrared absorption spectra of 2,3- and 3,5-dichloroaniline. Pramana, 12(4), 389-396. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Ethyl acetate - Database of ATR-FT-IR spectra of various materials. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Kumar, S., Guganathan, L., Murugesan, M., & Amalanathan, R. (2017). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. ResearchGate. Retrieved from [Link]

  • Ishikita, H., & Shimizu, H. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Omega, 7(27), 23293–23300. Retrieved from [Link]

  • Ishikita, H., & Shimizu, H. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. Retrieved from [Link]

  • Kumar, S. (2011). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. PMC. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Solved Examine the FTIR spectrum of ethyl acetate below. (2021, June 3). Chegg.com. Retrieved from [Link]

  • 3,5-Dichloroaniline. (n.d.). PubChem. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Aniline, 2,5-dichloro-, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2016). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 72(12), 1797-1800. Retrieved from [Link]

  • Fatimah, I. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 114-131. Retrieved from [Link]

  • Khan, K. M., et al. (2019). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Molecules, 24(19), 3568. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis and Analysis of Chiral α-Amino Esters: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate vs. A Key Clopidogrel Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral α-amino esters are fundamental building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Their synthesis, however, presents challenges in achieving high yield, purity, and enantioselectivity. This guide provides an in-depth comparison of synthetic and analytical methodologies for two structurally distinct α-amino esters: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, a compound with potential applications in novel small molecule synthesis, and Methyl (2S)-2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate, the immediate precursor to the widely-used antiplatelet agent, Clopidogrel.

Through a detailed examination of their respective synthesis routes—reductive amination for the former and a multi-step pathway involving resolution for the latter—we will dissect the causality behind experimental choices, present comparative performance data, and provide validated analytical protocols for quality control. This guide serves as a practical resource for researchers aiming to optimize the synthesis of these and structurally related molecules.

Introduction: The Central Role of α-Amino Esters

The α-amino ester motif is a privileged scaffold in drug design. Its ability to form key hydrogen bonds and participate in various biological interactions makes it a cornerstone of many therapeutic agents. Clopidogrel, an inhibitor of the P2Y12 ADP platelet receptor, exemplifies this, preventing dangerous blood clots in patients with atherosclerosis and other cardiovascular conditions.[1][2] The efficacy of such drugs is critically dependent on the stereochemistry of the chiral center, making enantiomerically pure synthesis a paramount concern.

This guide explores two distinct synthetic challenges:

  • Case Study 1: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate. A representative N-substituted, dichlorinated phenylglycine ester. Its synthesis provides a model for direct, asymmetric methods like biocatalytic reductive amination.

  • Case Study 2: A Key Clopidogrel Intermediate. The synthesis of Methyl (2S)-2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate, which involves the coupling of two complex fragments and often relies on classical resolution techniques to achieve the required enantiopurity.[3]

By comparing these pathways, we aim to provide valuable insights into process selection, optimization, and control for drug development professionals.

Structural and Synthetic Overview

The core difference between the two target molecules lies in their complexity and the corresponding synthetic strategies employed.

G cluster_0 Case Study 1 cluster_1 Case Study 2 cluster_2 Common Precursors a Ethyl 2-(3,5-dichlorophenyl) -2-(ethylamino)acetate b Clopidogrel Intermediate (Racemic Precursor) c α-Keto Ester c->a Reductive Amination d Ethylamine d->a e α-Bromo-o-chlorophenylacetic acid methyl ester e->b Nucleophilic Substitution f 4,5,6,7-tetrahydrothieno [3,2-c]pyridine f->b

Figure 1. High-level overview of the synthetic relationship between precursors and target molecules.

Comparative Synthesis Analysis

This section details the methodologies for synthesizing each target compound, focusing on the rationale behind the chosen reactions and conditions.

Case Study 1: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate via Reductive Amination

Direct reductive amination is a highly efficient, one-pot method for synthesizing amines from carbonyl compounds.[4] In recent years, biocatalytic approaches using imine reductases (IREDs) have become particularly attractive for producing chiral amines and their derivatives with high enantioselectivity under mild conditions.[5][6]

Workflow: Biocatalytic Reductive Amination

G start Start Materials process1 Mix α-Keto Ester, Ethylamine, IRED Biocatalyst, and NADPH cofactor in buffer (pH 7-8) start->process1 process2 Incubate at controlled temperature (e.g., 30°C) with gentle agitation process1->process2 process3 Monitor reaction progress via HPLC or GC process2->process3 process4 Quench reaction and extract product with organic solvent (e.g., EtOAc) process3->process4 end Purified Product process4->end G cluster_synthesis Synthesis cluster_resolution Resolution s1 React α-bromo-o-chlorophenyl -acetic acid methyl ester with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine s2 Use a base (e.g., NaHCO3) in a suitable solvent (e.g., Toluene) s1->s2 s3 Purify racemic intermediate s2->s3 r1 Dissolve racemic intermediate in Toluene s3->r1 r2 Add L-camphorsulfonic acid (L-CSA) r1->r2 r3 Stir and seed to induce crystallization of the (S)-enantiomer salt r2->r3 r4 Isolate salt via filtration r3->r4 r5 Liberate free base with NaHCO3 r4->r5 G p1 Prepare sample solution (e.g., 1 mg/mL in mobile phase) p2 Set up HPLC system with a Chiral Stationary Phase column (e.g., Chiralpak IA, IC) p1->p2 p3 Equilibrate column with isocratic mobile phase (e.g., Hexane/IPA/TFA) p2->p3 p4 Inject sample p3->p4 p5 Detect enantiomers using UV detector (e.g., 220 nm) p4->p5 p6 Integrate peak areas to calculate enantiomeric excess (ee) p5->p6

Sources

A Comparative Guide to the Biological Activity of 3,5-Dichloro vs. 2,4-Dichloro Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of phenylglycine derivatives bearing either a 3,5-dichloro or a 2,4-dichloro substitution pattern on the phenyl ring. While direct head-to-head studies on identical derivatives are not prevalent in the public domain, this document synthesizes available data from various studies on compounds featuring these core structures to offer insights into their potential therapeutic applications and guide future research. We will delve into the structure-activity relationships (SAR) that appear to govern their distinct biological profiles, focusing on anticonvulsant, neuroprotective, and cytotoxic properties.

Introduction: The Critical Role of Isomeric Substitution

The position of halogen atoms on an aromatic ring can dramatically alter the pharmacological properties of a molecule. This principle is well-established in medicinal chemistry, where subtle structural modifications can lead to profound differences in receptor binding, metabolic stability, and overall biological effect. In the case of phenylglycine derivatives, the placement of two chlorine atoms at the 3,5- versus the 2,4-positions creates distinct electronic and steric profiles, which in turn dictate their interaction with biological targets. This guide will explore these differences through the lens of available preclinical data.

Comparative Biological Activity

Based on current literature, derivatives of 2,4-dichlorophenylglycine have been more extensively explored for their anticonvulsant properties, while compounds containing the 3,5-dichlorophenyl moiety have been investigated for a broader range of activities, including neuroprotection and, in some contexts, cytotoxicity.

Anticonvulsant Potential

Derivatives of 2,4-dichlorophenylglycine have shown notable promise as anticonvulsant agents. A key example is N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, which has demonstrated a significant anticonvulsant effect in various animal models. This suggests that the 2,4-dichloro substitution pattern is favorable for interaction with targets in the central nervous system that modulate seizure activity.

In contrast, while some compounds with a 3,5-dichlorophenyl moiety have been screened for anticonvulsant effects, the data is less extensive. For instance, N-[1-(2,6-dichlorobenzoyl)-3,5-dimethylpyrazole-4-yl]-2,6-dichlorobenzamide, a compound with a different dichlorination pattern, showed some ability to decrease seizure severity and mortality in a pentylenetetrazole (PTZ) induced seizure model[1]. This indicates that dichlorinated phenyl rings, in general, are of interest for anticonvulsant drug design, though the optimal substitution pattern requires further investigation.

Table 1: Comparative Anticonvulsant Activity Data

Compound ClassDerivative ExampleAnimal ModelEfficacyReference
2,4-Dichlorophenyl N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamidePTZ, Picrotoxin, Strychnine, Caffeine-induced seizures (mice)Significantly reduced mortality[2]
3,5-Dichlorophenyl Data for a direct phenylglycine derivative is not available.---
Neuroprotective Effects

Compounds containing the 3,5-dichlorophenyl group have been incorporated into structures designed for neuroprotection, particularly in the context of Alzheimer's disease. Hybrids of 3,5-dichlorobenzoic acid and cyclopentaquinoline have demonstrated neuroprotective capabilities against oxidative stress[3][4][5]. These compounds have also shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's pathology[3][5].

While the 2,4-dichloro derivatives have been primarily studied for anticonvulsant activity, which can be considered a form of neuroprotection in the context of seizure-induced neuronal damage, their efficacy against other neurodegenerative mechanisms like oxidative stress is less clear from the available literature.

Table 2: Comparative Neuroprotective and Enzyme Inhibition Data

Compound ClassDerivative ExampleBiological Target/AssayActivity (IC50)Reference
3,5-Dichlorophenyl Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (Compound 3e)Acetylcholinesterase (AChE)0.131 µM[3]
Butyrylcholinesterase (BuChE)0.116 µM[3]
2,4-Dichlorophenyl Data for a direct phenylglycine derivative is not available.---
Cytotoxicity Profile

The cytotoxic potential of these derivatives is a critical aspect of their overall biological profile. Studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), which contains the 3,5-dichlorophenyl moiety, have shown it to be cytotoxic to human hepatoma HepG2 cells[6][7][8]. This cytotoxicity was found to be more pronounced in cells expressing the cytochrome P450 enzyme CYP3A4, suggesting that metabolic activation may play a role in its toxicity[6][7][8].

Table 3: Comparative Cytotoxicity Data

Compound ClassDerivative ExampleCell LineActivity (LC50)Reference
3,5-Dichlorophenyl 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (wild type)233.0 ± 19.7 µM[7]
HepG2 (CYP3A4 transfected)160.2 ± 5.9 µM[7]
2,4-Dichlorophenyl N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamideNot availableReported low toxicity in vivo[2]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The observed differences in biological activity likely stem from the distinct electronic and steric properties conferred by the 2,4- and 3,5-dichloro substitution patterns.

The 2,4-dichloro substitution creates an asymmetric electronic distribution on the phenyl ring, which may be crucial for fitting into the binding pockets of receptors involved in seizure propagation. The anticonvulsant activity of the 2,4-dichloro derivative N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide is thought to be multimodal, involving GABAergic, glycinergic, and adenosinergic systems[2]. This suggests that this substitution pattern allows for interactions with multiple CNS targets.

The 3,5-dichloro substitution, on the other hand, results in a symmetrically substituted ring. This symmetry and the electron-withdrawing nature of the chlorine atoms may favor interactions with different biological targets, such as the active sites of cholinesterases or the metabolic machinery of hepatocytes, as seen with the neuroprotective and cytotoxic examples, respectively[3][5][7][8].

SAR_Comparison cluster_24 2,4-Dichlorophenyl Derivatives cluster_35 3,5-Dichlorophenyl Derivatives N24 Asymmetric Electronic Distribution A24 Anticonvulsant Activity N24->A24 Favors interaction with CNS seizure targets N35 Symmetric Substitution M24 Multimodal Mechanism (GABA, Glycine, Adenosine) A24->M24 A35 Neuroprotection & Cytotoxicity N35->A35 Influences interaction with enzymes & metabolic pathways M35 Cholinesterase Inhibition & CYP450 Metabolism A35->M35

Caption: Structure-Activity Relationship (SAR) comparison.

Experimental Protocols

To facilitate further research and a direct comparison of these two classes of compounds, we provide standardized protocols for key biological assays.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread[9][10][11].

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Time Interval: The test is performed at the time of peak effect of the drug, typically determined in preliminary studies (e.g., 30 or 60 minutes post-administration).

  • Stimulation: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes[11]. An anesthetic, such as 0.5% tetracaine hydrochloride, should be applied to the corneas prior to electrode placement[11].

  • Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is recorded as protection.

  • Data Analysis: The percentage of protected animals at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.

Sources

High-Performance Chiral Resolution of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

[1]

Executive Summary

This guide details the enantiomeric separation of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate , a critical synthetic intermediate sharing structural homology with phenylglycine derivatives and

1

Achieving high enantiomeric excess (ee > 99%) for this molecule is challenging due to the basicity of the secondary ethyl-amino group and the electron-withdrawing nature of the 3,5-dichlorophenyl ring.[1] This guide compares three separation methodologies: Polysaccharide-based HPLC (The Gold Standard), Supercritical Fluid Chromatography (SFC) (High Throughput), and Enzymatic Kinetic Resolution (Scalability).[1]

Comparative Performance Matrix
FeatureMethod A: HPLC (Polysaccharide CSP) Method B: SFC (Amylose CSP) Method C: Enzymatic Resolution
Separation Mechanism H-Bonding /

-

Interaction
H-Bonding / InclusionKinetic Hydrolysis Selectivity
Resolution (

)
High (> 2.5 typical)Moderate to High (1.5 - 2.[1]0)N/A (Conversion based)
Throughput Low (10-20 min/run)High (3-5 min/run)Batch Process (Hours)
Scalability mg to g scaleg to kg scaleMulti-kg scale
Cost Efficiency Low (High solvent use)High (Green chemistry)Very High (Bulk manufacturing)
Primary Use Case QC / Analytical Purity Preparative Purification Early Stage Synthesis

Chemical Context & Separation Strategy

The target molecule is an

12

1
  • Challenge 1 (Basicity): The secondary amine (

    
    ) will interact with residual silanols on silica supports, causing severe peak tailing.[1]
    
    • Solution: Use of basic additives (Diethylamine or Triethylamine) is non-negotiable in chromatographic modes.[1]

  • Challenge 2 (Electronic Effect): The 3,5-dichloro substitution renders the phenyl ring electron-deficient (

    
    -acidic).[1]
    
    • Solution: Stationary phases capable of

      
      -basic interactions (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) provide superior selectivity compared to inclusion-only phases.[1]
      
Mechanistic Workflow

The following diagram illustrates the decision logic for selecting the separation mode based on the development stage.

ChiralStrategyStartTarget: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetateScaleCheckDetermine Scale & Purity GoalStart->ScaleCheckAnalyticalAnalytical / QC (<10 mg)High Precision RequiredScaleCheck->AnalyticalQCPrepPurification (100 mg - 100 g)Speed/Solvent CriticalScaleCheck->PrepIsolationBulkManufacturing (> 1 kg)Cost CriticalScaleCheck->BulkProductionMethodAMethod A: Normal Phase HPLC(Chiralpak AD-H / Chiralcel OD-H)Analytical->MethodABest ResolutionMethodBMethod B: SFC(Amylose-C + CO2/MeOH)Prep->MethodBBest ThroughputMethodCMethod C: Enzymatic Resolution(Lipase-catalyzed hydrolysis)Bulk->MethodCLowest Cost

Figure 1: Strategic decision tree for chiral resolution based on operational scale.

Detailed Protocols

Method A: Normal Phase HPLC (The Analytical Gold Standard)

This method is the reference standard for determining enantiomeric excess (ee) due to its robustness and reproducibility.[1]

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on

    
     silica (e.g., Chiralpak AD-H).[1]
    
    • Why? The amylose backbone forms a helical cavity that accommodates the phenylglycine structure, while the carbamate groups engage in H-bonding with the ester/amine of the analyte.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
    .
    
  • Detection: UV @ 230 nm (utilizing the phenyl absorption).[1]

Experimental Procedure:

  • Preparation: Dissolve 1.0 mg of the racemate in 1 mL of Mobile Phase (MP).

  • Equilibration: Flush column with 20 column volumes of MP. Ensure baseline stability.

  • Injection: Inject

    
    .[1]
    
  • Analysis: The (S)-enantiomer typically elutes first due to weaker interaction with the amylose spiral, followed by the (R)-enantiomer (elution order must be confirmed via optical rotation or X-ray crystallography of a derivative).[1]

  • Validation: Calculate Resolution (

    
    ). Target 
    
    
    .[1]
Method B: Supercritical Fluid Chromatography (SFC)

Preferred for preparative separation due to low viscosity and easy solvent recovery.[1]

  • Column: Chiralpak AD-H or equivalent (Amylose-based).[1]

  • Mobile Phase:

    
     (85%) / Methanol (15%) + 0.2% Isopropylamine (IPAm).[1]
    
  • Back Pressure: 120 bar.[1]

  • Temperature:

    
    .[1][2]
    

Key Advantage: The use of Methanol/CO2 induces a different solvation state than Hexane/IPA, often altering selectivity (

11

Mechanistic Analysis & Troubleshooting

Understanding why the separation works allows for troubleshooting when it fails.[1]

Interaction Mechanism

The separation relies on a "Three-Point Interaction" model:

  • H-Bond Donor: The N-H of the analyte

    
     C=O of the CSP carbamate.
    
  • H-Bond Acceptor: The C=O (ester) of the analyte

    
     N-H of the CSP carbamate.[1]
    
  • 
    -
    
    
    Stacking:
    The electron-poor 3,5-dichlorophenyl ring
    
    
    electron-rich 3,5-dimethylphenyl group of the CSP.[1]
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Peak Tailing Silanol interaction with secondary amineIncrease basic additive (DEA/TEA) to 0.2%. Switch to "immobilized" CSP versions (e.g., Chiralpak IA) to allow stronger solvents.[1]
Low Resolution (

)
Insufficient retention of the second enantiomerLower temperature to

to enhance enthalpy-driven separation.[1] Reduce alcohol content (e.g., 98:2 Hex/IPA).
Broad Peaks Solubility issues or Mass Transfer limitationsCheck solubility in Hexane. If poor, switch to Hexane/Ethanol or SFC mode.[1]

Alternative: Enzymatic Resolution (Biocatalysis)

For researchers requiring multi-gram quantities without expensive chromatography columns, kinetic resolution is a viable alternative.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B).[1]

  • Reaction: Selective hydrolysis of the ester.[1]

  • Process:

    • Suspend racemic ethyl ester in phosphate buffer (pH 7.0) with 10% DMSO cosolvent.

    • Add immobilized CAL-B.[1]

    • The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.[1]

    • Separation: Extract the unreacted (R)-ester with organic solvent (Ethyl Acetate) at basic pH. The (S)-acid remains in the aqueous phase.[1]

References

  • Okamoto, Y., & Ikai, T. (2008).[1] Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews.[1] Link

  • Phenomenex. (2025).[1][3] Chiral HPLC Applications Guide: Phenylglycine Derivatives. Phenomenex Technical Notes. Link

  • Maier, N. M., Franco, P., & Lindner, W. (2001).[1] Separation of Enantiomers: Needs, Challenges, Perspectives. Journal of Chromatography A. Link

  • Sigma-Aldrich (Merck). (2024).[1] Astec CHIROBIOTIC Handbook: Separation of Amino Acids and Analogs. Link

  • Subramanian, G. (Ed.).[1] (2008).[1][2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (See Chapter on "Polysaccharide Phases in Chiral Separations"). Link[1]

Reference standard characterization for CAS 1218548-99-2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reference Standard Characterization for CAS 1218548-99-2 (Filgotinib)

Executive Summary: The Precision Imperative

In the development of JAK1-selective inhibitors, specifically Filgotinib (GLPG0634) , the distinction between a "Research Grade" chemical and a Primary Reference Standard is the difference between data noise and regulatory acceptance.

CAS 1218548-99-2 (often interchangeably referenced with the free base CAS 1206161-97-8 or specific salt forms in vendor catalogs) represents a critical tool for bioanalytical method validation. This guide outlines the characterization rigor required to establish this compound as a Primary Reference Standard, contrasting it with lower-grade alternatives that compromise assay validity through undefined stoichiometry, solvent entrapment, or isotopic impurity.

Target Audience: Analytical Chemists, DMPK Scientists, and QA/QC Managers.

Chemical Identity & Structural Integrity

To function as a reference standard, the material must undergo "Gold Standard" characterization. Reliance on a simple Certificate of Analysis (CoA) from a synthesis vendor is insufficient for GLP/GMP work.

AttributeSpecification
Common Name Filgotinib (GLPG0634)
CAS Registry 1218548-99-2 (Vendor Specific) / 1206161-97-8 (Free Base)
Chemical Class Triazolopyridine JAK1 Inhibitor
Molecular Formula C₂₁H₂₃N₅O₃S
Molecular Weight 425.51 g/mol
Critical Quality Attribute Atropisomerism: The triazolopyridine scaffold can exhibit restricted rotation.[1] The reference standard must be phase-pure.

Comparative Performance: Reference Standard vs. Generic Alternative

The following data illustrates the risks of using non-certified material.

Table 1: Comparative Analysis of Reference Standard vs. Synthesis-Grade Material

FeatureCertified Reference Standard (CAS 1218548-99-2) Generic "Research Grade" Alternative Impact on Data
Assay (Potency) 99.8% w/w (Determined by qNMR)95.2% w/w (Based on HPLC Area%)False Potency: Generic assumes 100% active mass, ignoring 4.8% salt/solvent weight, skewing IC50 values.
Residual Solvents Quantified & Reported (e.g., DMSO <500 ppm)Unknown / High (e.g., trapped Ethyl Acetate)Signal Suppression: Residual solvents can suppress ionization in LC-MS/MS.
Impurity Profile Metabolite GS-829845 < 0.1%Metabolite GS-829845 ~ 2.0%Cross-Reactivity: Presence of active metabolites in the standard contaminates selectivity assays.
Hygroscopicity Characterized (Isotherm provided)UnknownWeighing Errors: Material absorbs water during weighing, altering the actual dose delivered.

Experimental Protocols: Validating the Standard

Protocol A: Absolute Quantification via qNMR (The Potency Anchor)

Rationale: HPLC Area % only tells you the ratio of UV-absorbing species. It does not account for water, inorganic salts, or residual solvents invisible to UV. qNMR provides the absolute mass balance.

Methodology:

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® grade) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) as the internal standard (IS). Ensure non-overlap with Filgotinib's aromatic protons (δ 7.0–9.0 ppm).

  • Solvent System: Dissolve 10 mg of Filgotinib and 5 mg of IS in DMSO-d6 (99.9% D).

  • Acquisition:

    • Instrument: 600 MHz NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be >5x T1 to ensure full relaxation for quantitative integration).

    • Scans: 64.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS).
    
Protocol B: Functional Selectivity (JAK1 vs. JAK2)

Rationale: A degraded or impure reference standard may lose selectivity, leading to false toxicity flags (e.g., JAK2 inhibition leading to anemia signals).

Methodology:

  • Reagents: Recombinant human JAK1 and JAK2 kinases; Poly(Glu,Tyr) substrate.

  • Preparation: Prepare a 10-point dilution series of the Reference Standard in DMSO (Start 10 µM).

  • Reaction: Incubate kinase, ATP (Km concentration), and Reference Standard for 60 mins.

  • Detection: ADP-Glo™ or similar luminescent kinase assay.

  • Validation Criteria:

    • JAK1 IC50: ~10–60 nM.

    • JAK2 IC50: >200 nM (Selectivity ratio >10x).

    • Failure Mode: If JAK2 inhibition increases, check for oxidation impurities in the standard.

Visualizations

Diagram 1: Analytical Characterization Workflow

This workflow ensures the material is suitable for use as a Primary Calibrator in GLP studies.

AnalyticalValidation Receipt Raw Material Receipt (CAS 1218548-99-2) Identity Structural ID (1H-NMR, MS, IR) Receipt->Identity Confirm Structure Purity Chromatographic Purity (HPLC-UV/MS) Identity->Purity Check Impurities Purity->Receipt Reject if <98% Potency Absolute Potency (qNMR / TGA / KF) Purity->Potency Assign Mass Balance Release Certificate of Analysis (Primary Standard) Potency->Release Validated

Caption: Step-by-step validation workflow converting raw synthesis material into a certified Primary Reference Standard.

Diagram 2: Mechanism of Action (JAK-STAT Pathway)

Illustrating where the Reference Standard exerts its biological effect.

JAKPath Cytokine Pro-inflammatory Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase (Intracellular) Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates Filgotinib Filgotinib Ref Std (Inhibitor) Filgotinib->JAK1 Blocks ATP Binding Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates

Caption: Filgotinib selectively inhibits JAK1, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Handling & Stability

  • Storage: -20°C in a desiccator. Filgotinib is stable in solid form but prone to hydrolysis in dilute acidic solutions.

  • Solubilization:

    • Preferred: DMSO (up to 50 mM).

    • Avoid: Storing aqueous stock solutions >24 hours.[2]

    • Note: Sonicate for 5 minutes to ensure complete dissolution of crystalline polymorphs before use in assays.

References

  • Van Rompaey, L., et al. (2013).[3] "Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases." Journal of Immunology.

  • Namour, F., et al. (2015). "Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Healthy Volunteers." Clinical Pharmacokinetics.

  • Cayman Chemical. "Filgotinib Product Information & Safety Data." Cayman Chemical Product Database.

  • European Medicines Agency (EMA). "Jyseleca (Filgotinib) Assessment Report." EMA Public Assessment Reports.

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Guidelines.

Sources

A Senior Application Scientist's Guide to the Structural Validation of N-substituted Phenylglycine Esters using 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of molecular structure is a cornerstone of scientific rigor. N-substituted phenylglycine esters represent a significant class of compounds, often serving as key intermediates or final active pharmaceutical ingredients (APIs).[1][2][3] Their synthesis, while often straightforward, can present ambiguities that necessitate robust analytical validation.[4][5] This guide provides an in-depth, experience-driven comparison of analytical techniques, with a primary focus on the power and nuance of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of these valuable molecules.

The Central Role of 13C NMR in Structural Validation

While a suite of analytical tools is available, 13C NMR spectroscopy offers a direct and unambiguous window into the carbon skeleton of a molecule.[6] Unlike proton (1H) NMR, where signal overlap can complicate interpretation, 13C NMR provides discrete signals for each unique carbon atom, offering a clear fingerprint of the molecule.[7] This is particularly crucial for N-substituted phenylglycine esters, where confirmation of the ester carbonyl, the carbons of the phenyl rings, and the alpha-carbon is paramount.

Why 13C NMR is the Gold Standard for this Application:
  • Direct Observation of the Carbon Framework: Provides a definitive count of non-equivalent carbon atoms.

  • Sensitivity to the Chemical Environment: The chemical shift of each carbon is highly sensitive to its local electronic environment, allowing for the clear distinction between different functional groups (e.g., ester carbonyl vs. aromatic carbons).[6][8]

  • Stereochemical Insights: In cases of diastereomers, 13C NMR can often resolve distinct signals for the corresponding carbons, aiding in stereochemical assignment.[9][10]

A Comparative Overview of Analytical Techniques

While 13C NMR is a powerful tool, a multi-faceted approach to structural validation is always recommended. The following table provides a comparative analysis of common analytical techniques for the characterization of N-substituted phenylglycine esters.

TechniqueStrengthsWeaknessesApplication to N-substituted Phenylglycine Esters
13C NMR - Unambiguous carbon skeleton determination.- Excellent for identifying quaternary carbons.- Can provide stereochemical information.[9]- Lower sensitivity compared to 1H NMR.- Longer acquisition times.- Primary method for confirming the core structure , including the ester carbonyl, aromatic rings, and the N-substituent.
1H NMR - High sensitivity.- Provides detailed information on proton connectivity through coupling patterns.- Signal overlap can be a significant issue, especially in the aromatic region.- Excellent for confirming the presence of specific proton environments and for determining diastereomeric ratios.[9]
Mass Spectrometry (MS) - Provides highly accurate molecular weight information.- Fragmentation patterns can offer structural clues.- Does not provide definitive information on connectivity or stereochemistry.- Isomers can be difficult to distinguish.- Essential for confirming the molecular formula and for identifying potential impurities or byproducts.
Infrared (IR) Spectroscopy - Excellent for identifying the presence of key functional groups (e.g., C=O, N-H).- Provides limited information on the overall molecular structure.- Useful for quickly confirming the presence of the ester carbonyl and N-H bonds.

Deep Dive into 13C NMR: Experimental Protocol and Data Interpretation

The true power of 13C NMR lies in the application of various experimental techniques to build a complete structural picture.

Experimental Workflow for 13C NMR Analysis

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve 10-20 mg of N-substituted phenylglycine ester Solvent in ~0.7 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube Broadband Acquire standard broadband proton-decoupled 13C spectrum Tube->Broadband DEPT Acquire DEPT-135 and/or DEPT-90 spectra Broadband->DEPT TwoD Acquire 2D spectra (HSQC, HMBC) if needed DEPT->TwoD Process Process spectra Fourier transform, phase correction, baseline correction TwoD->Process Assign Assign signals Use chemical shifts, DEPT data, and 2D correlations Process->Assign Validate Validate structure Compare assigned structure with expected structure Assign->Validate

Caption: A streamlined workflow for the 13C NMR analysis of N-substituted phenylglycine esters.

Interpreting the Data: A Step-by-Step Guide
  • Standard 13C NMR: This initial spectrum provides the chemical shifts of all carbon atoms.[8] For a typical N-substituted phenylglycine ester, expect to see:

    • Ester Carbonyl (C=O): ~170-175 ppm.[11]

    • Aromatic Carbons: ~110-150 ppm.

    • Alpha-Carbon (to the ester and nitrogen): ~55-70 ppm.

    • Ester Alkyl Group Carbons: Varies depending on the group (e.g., methyl ester ~52 ppm).

    • N-Substituent Carbons: Varies depending on the substituent.

  • DEPT-135 for Multiplicity Editing: This is a crucial experiment for determining the number of protons attached to each carbon.[12][13][14][15]

    • CH3 and CH groups: Appear as positive signals.

    • CH2 groups: Appear as negative signals.

    • Quaternary carbons (including the ester carbonyl): Are absent.

  • Two-Dimensional (2D) NMR for Connectivity: When the structure is complex or ambiguous, 2D NMR techniques are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s).[16][17] This is extremely useful for definitively assigning carbons that have attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away.[16][17][18] This is key for establishing connectivity across quaternary carbons and piecing together the entire molecular framework.

Illustrative Example: Methyl (S)-2-((S)-1-phenylethylamino)-2-phenylacetate

To illustrate the power of this approach, let's consider the hypothetical 13C NMR data for Methyl (S)-2-((S)-1-phenylethylamino)-2-phenylacetate.

Molecular Structure and Key Correlations

Caption: Key HMBC correlations for structural elucidation.

Expected 13C NMR Data

Carbon AssignmentExpected Chemical Shift (ppm)DEPT-135 SignalKey HMBC Correlations
C=O (Ester)~172AbsentProtons of the O-CH3 and the alpha-CH
~65Positive (CH)Protons of the N-H and the ester O-CH3
O-CH3 ~52Positive (CH3)Carbonyl carbon and the alpha-carbon
~58Positive (CH)Protons of the attached methyl group and N-H
Cβ-CH3 ~24Positive (CH3)The Cβ carbon
Aromatic C (ipso, attached to Cα)~138AbsentAlpha-proton
Aromatic C (ipso, attached to Cβ)~145AbsentBeta-proton
Aromatic C (ortho, meta, para)~127-129Positive (CH)Other aromatic protons

Conclusion: A Self-Validating System for Unimpeachable Results

By systematically applying broadband 13C, DEPT, and, when necessary, 2D NMR techniques, a self-validating dataset is generated. The congruence between the expected chemical shifts, the multiplicities determined by DEPT, and the connectivity established by HSQC and HMBC provides an exceptionally high degree of confidence in the assigned structure. This rigorous approach not only ensures the integrity of your research but also provides the robust data package required for regulatory submissions and publications. While other techniques provide valuable complementary information, 13C NMR remains the cornerstone for the definitive structural validation of N-substituted phenylglycine esters.

References

  • Al-Hourani, B. J., Sharma, S. K., & Wuest, W. M. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127–134. [Link]

  • Myers, A. G., & Kung, D. W. (2000). A Concise, Stereocontrolled Synthesis of (S)-(+)-Phenylglycine. Organic Letters, 2(20), 3213–3215. [Link]

  • El-Gazzar, A. B. A., Youssef, A. M., & Youns, M. M. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134. [Link]

  • Clayden, J., & Pink, J. H. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8964–8972. [Link]

  • Wang, Y., & Gribble, G. W. (2010). 13C NMR investigation of cholesterol esterification rate in human whole blood. Magnetic Resonance in Chemistry, 48(5), 404-409. [Link]

  • Papadopoulos, L., et al. (2021). ¹³C NMR spectra of the crude reaction mixture of the esterification performed at 200 °C in the presence of TIS. ResearchGate. [Link]

  • LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. [Link]

  • IntechOpen. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants... [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Vlahov, G. (2008). 13C NMR Spectroscopy to Determine Structure and Composition of Waxes and Glycerides. Current Pharmaceutical Analysis, 4(3), 163-171. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Toth, E., et al. (2010). Aqueous-phase quantitative NMR determination of amino acid enantiomer ratio by 13C-NMR using chiral neodymium shift reagent. Magnetic Resonance in Chemistry, 48(5), 404-9. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Burtoloso, A. C. B., & Bernardim, B. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1664–1667. [Link]

  • Google Patents. (n.d.).
  • Tecmag. (n.d.). DEPT - 135. [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. [Link]

  • Royal Society of Chemistry. (2025). A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. [Link]

  • ResearchGate. (2017). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. [Link]

  • Royal Society of Chemistry. (2018). Molecular Structure from a Single NMR Supersequence. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]

  • NIST. (n.d.). Acetic acid, 2-phenylethyl ester. NIST WebBook. [Link]

  • MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 7(8), 608-616. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (CAS No. 1218548-99-2).[1] As professionals in research and development, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we handle. This guide provides the essential, step-by-step procedures for managing this compound's waste stream, grounded in the principles of chemical safety and regulatory compliance. The causality behind each recommendation is explained to ensure a deep, working knowledge of safe laboratory practices.

Hazard Assessment & Risk Mitigation: A Proactive Stance

Inferred Hazards from Analogous Compounds:

  • Toxicity: Halogenated organic compounds are often toxic upon inhalation, ingestion, or skin contact.[3] Related dichlorophenyl compounds are noted to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[4][5]

  • Health Effects: Prolonged or significant exposure to similar halogenated solvents has been associated with potential effects on the central nervous system, liver, and kidneys, and some are considered suspected carcinogens.[6]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. These compounds are not readily biodegradable and can persist in the environment. Therefore, disposal down the drain is strictly prohibited.[3][7]

Given these potential risks, a thorough risk assessment is mandatory before any handling. All work with this compound should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[3]

The Cornerstone of Compliance: Segregation of Halogenated Waste

The single most critical principle for the disposal of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is its classification and segregation as halogenated organic waste .[2]

Why is segregation so crucial? The presence of chlorine atoms in the molecule dictates the required disposal method, which is typically high-temperature incineration at a specialized hazardous waste facility.[2] Mixing halogenated waste with non-halogenated solvents (like acetone, ethanol, or hexane) contaminates the entire volume.[8] This not only complicates the disposal process but significantly increases the cost, as the entire mixture must be treated as halogenated waste.[7] Proper segregation is both an environmental and a fiscal responsibility.

Step-by-Step Disposal Protocol

This protocol ensures that waste containing Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is handled safely and in accordance with standard laboratory safety procedures.

Step 1: Prepare Your Personal Protective Equipment (PPE) Before handling the chemical or its waste, don the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Wear chemical splash goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may offer initial protection, but for prolonged contact or immersion, more robust gloves like butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A fully buttoned laboratory coat is mandatory.[10]

Step 2: Designate and Prepare the Waste Container

  • Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting screw cap.[6] Polyethylene or glass containers are typically suitable.

  • The container must be clearly and accurately labeled before the first drop of waste is added .[6]

  • The label must include:

    • The words "Hazardous Waste ".[7]

    • The full chemical name: "Waste Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate ". Do not use abbreviations or chemical formulas.[6]

    • If mixed with other solvents (e.g., a solution in dichloromethane), all components must be listed with their approximate percentages.[7]

Step 3: Transferring the Waste

  • Conduct all waste transfers inside a chemical fume hood to minimize inhalation exposure.

  • Use a funnel to prevent spills when pouring waste into the container.

  • Keep the waste container closed at all times, except when actively adding waste.[6][7] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 4: Storing the Waste Container

  • Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat sources or direct sunlight.[6]

  • Ensure the storage location is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[6][10]

  • Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[10]

  • Do not allow hazardous waste to accumulate in the lab for extended periods. Follow all institutional and local regulations regarding storage time limits.

Spill and Emergency Procedures

Minor Spill (manageable within 10-15 minutes by trained personnel):

  • Alert personnel in the immediate area.

  • Ensure you are wearing your full PPE.

  • Contain the spill by absorbing it with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[4][10]

  • Using non-sparking tools, carefully collect the absorbed material and place it into a sealable container.[11]

  • Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material.

  • Clean the spill area with an appropriate solvent and decontaminating solution.

  • Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste.

Major Spill (large volume, highly toxic, or in a poorly ventilated area):

  • Evacuate the area immediately. [6]

  • Alert others to evacuate and activate the nearest fire alarm if necessary to ensure a full evacuation.[6]

  • From a safe location, call your institution's emergency number and/or 911. Provide the chemical name, location of the spill, and an estimate of the quantity released.

  • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

Quantitative Data Summary

The following table provides key identifiers and properties for Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate.

PropertyValueSource
CAS Number 1218548-99-2[1]
Molecular Formula C₁₂H₁₅Cl₂NO₂[1]
Molecular Weight 276.16 g/mol [1]
Classification Halogenated Organic Compound, [2][3]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper segregation and disposal of laboratory chemical waste, emphasizing the handling of halogenated compounds.

DisposalWorkflow start Generate Chemical Waste is_halogenated Does the waste contain F, Cl, Br, or I atoms? start->is_halogenated halogen_waste Collect in designated 'HALOGENATED ORGANIC WASTE' container is_halogenated->halogen_waste  Yes   non_halogen_waste Collect in designated 'NON-HALOGENATED ORGANIC WASTE' container is_halogenated->non_halogen_waste  No   label_container Label container with: 1. 'Hazardous Waste' 2. Full Chemical Names 3. % Composition halogen_waste->label_container non_halogen_waste->label_container seal_store Seal container and store in secondary containment in Satellite Accumulation Area label_container->seal_store ehs_pickup Arrange for EH&S Waste Pickup seal_store->ehs_pickup

Caption: Waste Segregation and Disposal Workflow.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • University of Louisville Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Washington State University Environmental Health and Safety. (n.d.). Ethyl Acetate Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Ethyl Acetate. Retrieved from [Link]

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Personal protective equipment for handling Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Executive Chemical Risk Profile

Compound: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate CAS: 1218548-99-2 Molecular Weight: 276.16 g/mol [1]

As a Senior Application Scientist, I advise treating this compound not merely by its GHS classification (typically Acute Tox. 4, Irritant), but by its Structure-Activity Relationship (SAR) . This molecule combines a lipophilic chlorinated aromatic ring with a secondary amine.

  • The "Trojan Horse" Effect: The ethyl ester and ethylamino groups increase lipophilicity, facilitating dermal absorption. Once absorbed, the halogenated phenyl ring can pose hepatotoxic risks common to chlorinated aromatics.

  • Sensitization Potential: Secondary amines are known potential sensitizers. Repeated low-level exposure may lead to allergic dermatitis or respiratory sensitization.

  • Hydrolysis Hazard: In vivo or environmental hydrolysis will yield the corresponding phenylglycine derivative, a structural analog to biologically active excitotoxic compounds.

Operational Directive: Handle as a Potent Compound (Band 3) until specific chronic toxicity data proves otherwise. Zero skin contact is the absolute standard.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single PPE standard. Select protection based on the physical state and solvent system used.[2]

Protection ZoneSolid State Handling (Weighing/Transfer)Solution Phase (Synthesis/Extraction)High Risk (Spills / Aerosol Generation)
Hand Protection Double Nitrile (min 5 mil outer).Rationale: Prevents static-induced powder adhesion to skin.Laminate (Silver Shield) under Nitrile.Rationale: If dissolved in DCM or Ethyl Acetate, nitrile degrades rapidly (<5 mins). Laminate provides chemical barrier.Double Laminate or Butyl Rubber.Rationale: Maximum permeation resistance against carrier solvents.
Respiratory N95 / P100 (if outside containment).Best Practice: Handle inside Fume Hood; no respirator needed if sash is at working height.Half-Mask Respirator (OV/AG Cartridges).Rationale: Required only if working outside a hood or if heating generates vapors.Full-Face Respirator (P100 + OV).Rationale: Protects mucous membranes from irritant vapors.
Eye/Face Safety Glasses with side shields.[2]Chemical Splash Goggles .Rationale: Protects against splashes that bypass glasses.Face Shield + Goggles.Rationale: Full face protection against exothermic splatter.
Body Lab Coat (Cotton/Poly). Buttoned to neck.Lab Coat + Chemical Apron (Tyvek/Rubber).Tyvek Coverall (Type 5/6).Rationale: Prevents saturation of street clothes.

Operational Decision Workflow

The following logic gate ensures you select the correct engineering controls and PPE before opening the vial.

PPE_Workflow Start START: Risk Assessment CAS: 1218548-99-2 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Liquid->Solvent Std_PPE Standard PPE: Nitrile + Lab Coat + Glasses Hood->Std_PPE Yes (Sash <18") Resp_PPE Respiratory PPE: N95 + Double Gloves Hood->Resp_PPE No (Open Bench) Solvent->Std_PPE Water/Ethanol Chem_PPE Chemical PPE: Laminate Gloves + Goggles Solvent->Chem_PPE DCM/EtOAc/DMF caption Fig 1. PPE Selection Logic based on Engineering Controls and Solvent System.

Detailed Operational Protocols

Protocol A: Weighing & Transfer (Solid)

Context: Amines often exhibit static charge, causing powder to "jump" onto gloves or balance surfaces.

  • Engineering Control: Use a static eliminator (ionizing fan) inside the fume hood if available.

  • Technique:

    • Place a disposable balance draft shield or weighing boat inside the hood.

    • Do not use a spatula directly from the stock bottle if the bottle mouth is narrow. Pour a small amount into a secondary container first to avoid contaminating the stock.

    • Critical Step: Wipe the exterior of the stock bottle with a dry Kimwipe before and after use to remove invisible static dust.

Protocol B: Solubilization & Synthesis

Context: This ester is likely soluble in organic solvents (DCM, Ethyl Acetate, DMSO).

  • Solvent Choice: If using Dichloromethane (DCM), standard nitrile gloves offer <3 minutes of protection. You must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.

  • Reaction Safety:

    • If reacting with strong acids (hydrolysis) or bases, expect a mild exotherm.

    • Warning: Avoid mixing with strong oxidizing agents; secondary amines can form N-oxides or nitroso compounds (potential carcinogens) under oxidative stress.

Protocol C: Emergency Spill Response
  • Isolate: Evacuate the immediate 3-meter radius.

  • Assess:

    • Solid Spill: Cover with wet paper towels (to prevent dust)

      
       Scoop into bag 
      
      
      
      Wipe area with soap/water.
    • Liquid Spill: Do NOT use standard paper towels if the solvent is flammable. Use vermiculite or polypropylene pads .

  • Decontaminate:

    • Wash the surface with a solution of 5% Surfactant (Decon 90) .

    • Why? Water alone is ineffective for this lipophilic ester. Strong acids/bases may hydrolyze it into more toxic byproducts. Surfactants encapsulate the molecule for removal.

Disposal & Waste Management

Improper disposal of halogenated amines is a major compliance violation.

Waste StreamClassificationAction
Solid Waste Halogenated Organic Solid Double-bag in clear polyethylene. Label "Toxic - Halogenated".
Liquid Waste Halogenated Solvent DO NOT mix with non-halogenated solvents (acetone/ethanol waste). Segregate into the "Halogenated" carboy.
Sharps/Glass Contaminated Sharps Rinse with solvent into liquid waste before placing in sharps container to reduce downstream hazard.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Aromatic Amines Toxicity Profile. National Library of Medicine. [Link]

Sources

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